molecular formula C9H19N3O B569970 N,N-Diethylpiperazine-2-carboxamide CAS No. 121885-08-3

N,N-Diethylpiperazine-2-carboxamide

Cat. No.: B569970
CAS No.: 121885-08-3
M. Wt: 185.271
InChI Key: IPYUFNHTPJFYKY-UHFFFAOYSA-N
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Description

N,N-Diethylpiperazine-2-carboxamide (CAS 119-54-0) is a chemical compound of interest in medicinal chemistry and pharmacology research due to its piperazine core, a privileged scaffold found in numerous bioactive molecules. The piperazine ring is a common feature in various therapeutic agents, including certain anticancer drugs and central nervous system (CNS) active compounds . While direct studies on this specific molecule are limited, its structural features suggest potential as a key intermediate or building block in the design and synthesis of novel pharmacologically active agents. Researchers can utilize this compound as a versatile scaffold for structural modification. The carboxamide group and the two nitrogen atoms in the piperazine ring offer sites for chemical derivatization, allowing for the exploration of structure-activity relationships (SAR) . This makes it valuable for creating libraries of compounds aimed at hit identification and lead optimization in drug discovery campaigns. The piperazine moiety is known to contribute to molecular properties such as solubility and the ability to form hydrogen bonds, which can be critical for optimizing a compound's interaction with biological targets . For instance, related piperazine-carboxamide compounds have been investigated for their activity as modulators of neurological targets like the AMPA receptor, which is implicated in conditions such as fatigue and cognitive decline . Furthermore, the N,N-diethylcarboxamide group is a structural motif present in established pharmaceuticals, underscoring its relevance in drug design . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound in accordance with all applicable laboratory safety guidelines.

Properties

IUPAC Name

N,N-diethylpiperazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O/c1-3-12(4-2)9(13)8-7-10-5-6-11-8/h8,10-11H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPYUFNHTPJFYKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1CNCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70700348
Record name N,N-Diethylpiperazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70700348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121885-08-3
Record name N,N-Diethylpiperazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70700348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

predicted solubility of N,N-Diethylpiperazine-2-carboxamide in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the predicted solubility profile of N,N-Diethylpiperazine-2-carboxamide , a structural hybrid of the hydrophilic piperazine core and the lipophilic diethylamide moiety.[1]

Given the absence of direct experimental data in public repositories for this specific regioisomer, this analysis utilizes Structure-Property Relationship (SPR) logic, referencing the closely related pharmacophore N,N-Diethylnipecotamide (Coramine) and general piperazine physicochemical dynamics.[1]

Executive Summary & Compound Analysis

This compound represents a bifunctional scaffold containing a basic secondary amine (piperazine ring) and a neutral, polar-aprotic amide side chain.[1] Its solubility is governed by the competition between the hydrogen-bond donating (HBD) capacity of the ring nitrogen and the lipophilic diethyl chains.

Structural Physicochemical Profile
FeatureChemical BasisSolubility Impact
Core Scaffold Piperazine (1,4-diazacyclohexane)High hydrophilicity; pKa ~9.8 (secondary amine).[1] Drives water/alcohol solubility.
Functional Group 2-Carboxamide (

)
Strong Hydrogen Bond Acceptor (HBA).[1] Enhances solubility in polar aprotic solvents (DMSO, DMF).
Substituents N,N-Diethyl groupsLipophilic domain.[1] Increases LogP, improving compatibility with chlorinated solvents (DCM) and ethers.
Chirality C2 positionEnantiomers generally possess identical solubility in achiral solvents.

Predicted Solubility Profile

The following predictions are derived from Hansen Solubility Parameters (HSP) and comparative analysis with N,N-Diethylnipecotamide (miscible in water, soluble in benzene/ether).

Solvent Compatibility Matrix

Legend: +++ (Highly Soluble >100 mg/mL), ++ (Soluble 10-100 mg/mL), + (Sparingly Soluble 1-10 mg/mL), - (Insoluble <0.1 mg/mL)[1]

Solvent ClassRepresentative SolventPredictionMechanistic Rationale
Polar Protic Water +++ The secondary amine (HBD) and amide oxygen (HBA) form extensive H-bond networks with water.[1]
Polar Protic Methanol / Ethanol +++ Excellent solvation of both the polar core and the ethyl chains.
Chlorinated Dichloromethane (DCM) +++ "Universal" solvent for amides; dipole-dipole interactions stabilize the amide resonance.[1]
Polar Aprotic DMSO / DMF +++ High dielectric constants stabilize the polar amide bond; no H-bond donation required from solvent.[1]
Ethers THF / Diethyl Ether ++ Good solubility due to the diethyl group, though less than nipecotamide due to the extra polar nitrogen.
Non-Polar Hexane / Heptane - The polar piperazine ring creates a high energetic penalty for cavity formation in non-polar media.[1]
The "Nipecotamide Shift"

N,N-Diethylnipecotamide (piperidine core) is miscible with water.[1] Replacing the C4 carbon with Nitrogen (piperazine) significantly lowers the LogP (making it more hydrophilic).

  • Prediction: This molecule is likely hygroscopic and potentially miscible with water in all proportions, similar to its piperidine analog, but will exhibit lower solubility in pure hydrocarbons (Hexane) compared to the piperidine analog.

Experimental Validation Protocols

To confirm these predictions, researchers should employ a self-validating workflow combining thermodynamic equilibrium testing with precise quantification.[1]

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Objective: Determine the saturation concentration (


) at equilibrium.
  • Preparation: Weigh 10 mg of this compound into a 4 mL borosilicate vial.

  • Solvent Addition: Add 100

    
    L of the target solvent.
    
    • Decision Gate: If dissolved immediately, add more solid until saturation (visible precipitate).

  • Equilibration: Seal and agitate at 25°C for 24 hours (orbital shaker at 300 rpm).

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22

    
    m PTFE filter (use Nylon for aqueous).
    
  • Quantification: Analyze the supernatant via HPLC-UV (see below).

Protocol B: Analytical Detection (HPLC-UV)

Piperazines lack strong chromophores, but the amide bond provides a specific absorption band.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5

    
    m).[1]
    
  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (Gradient 95:5 to 5:95).

    • Note: The basic amine requires a buffered aqueous phase (pH ~3 with formate) to prevent peak tailing.

  • Wavelength: 210 nm (Amide

    
     transition).
    
  • Derivatization (Optional): If sensitivity at 210 nm is insufficient, react with Dansyl Chloride (targets the secondary amine) to generate a highly fluorescent derivative (Ex 330 nm / Em 530 nm) [1].

Computational Prediction Workflow

For high-throughput screening of derivatives, utilize COSMO-RS (Conductor-like Screening Model for Real Solvents).[1]

Workflow Logic
  • Conformer Generation: Generate 3D conformers (e.g., DFT at B3LYP/6-31G* level).[1]

  • Surface Charge Calculation: Calculate the screening charge density (

    
    -profile) on the molecular surface.
    
  • Thermodynamic Integration: Use COSMO-RS to calculate the chemical potential (

    
    ) of the solute in various solvents.
    
  • Solubility Calculation:

    
    
    (Where 
    
    
    
    is the mole fraction solubility).

Visualizations

Solubility Prediction Decision Tree

The following diagram outlines the logical flow for determining solvent suitability based on the molecule's functional groups.

SolubilityLogic cluster_legend Prediction Confidence Start N,N-Diethylpiperazine- 2-carboxamide CheckPolarity Primary Interaction: Polar Amide + Amine Start->CheckPolarity Water Water/Buffer (H-Bonding) CheckPolarity->Water H-Bond Donor/Acceptor Chlorinated DCM/Chloroform (Dipole-Dipole) CheckPolarity->Chlorinated Lipophilic Ethyls Aliphatic Hexane/Heptane (Dispersion) CheckPolarity->Aliphatic Lack of Shielding ResultHigh High Solubility (>100 mg/mL) Water->ResultHigh ResultMod Moderate/Good (10-100 mg/mL) Chlorinated->ResultMod ResultLow Insoluble (<1 mg/mL) Aliphatic->ResultLow

Caption: Decision tree mapping functional groups to solvent class compatibility.

Experimental Workflow for Solubility Determination

This flowchart details the step-by-step protocol for empirically verifying the predicted values.

ExperimentalWorkflow Step1 Solid State Characterization (XRD/DSC for crystallinity) Step2 Excess Solid Addition (Shake-Flask Method) Step1->Step2 Step3 Equilibration (24h @ 25°C, 300 RPM) Step2->Step3 Step4 Phase Separation (Centrifuge/Filter 0.22µm) Step3->Step4 Branch UV Absorbance @ 210nm? Step4->Branch Direct Direct HPLC-UV (Acidic Mobile Phase) Branch->Direct Yes (High Conc) Deriv Derivatization (Dansyl Chloride) Branch->Deriv No (Trace/Low) Final Calculate Solubility (mg/mL) & LogS Direct->Final Deriv->Final

Caption: Step-by-step experimental workflow from solid preparation to analytical quantification.

References

  • QASCF. (2020). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Quality and Safety of Crops & Foods. Available at: [Link]

  • PubChem. (2025).[2] Compound Summary: N,N-Diethylnipecotamide (Coramine).[1] National Library of Medicine. Available at: [Link]

  • Steven Abbott. (n.d.). Hansen Solubility Parameters: Basics and Applications. Practical Solubility Science. Available at: [Link]

Sources

Prospective Metabolic Stability Profile of N,N-Diethylpiperazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

Executive Summary

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing key parameters such as bioavailability, half-life, and in vivo clearance.[1] This guide provides a comprehensive framework for assessing the metabolic stability of N,N-Diethylpiperazine-2-carboxamide. In the absence of direct published data for this specific molecule, this document outlines a robust, scientifically-grounded strategy based on established principles of drug metabolism and data from structurally analogous piperazine-containing compounds. We will detail the underlying rationale for experimental design, provide step-by-step protocols for key in vitro assays, and discuss the analytical methodologies required for metabolite identification. This guide is intended for drug development professionals, researchers, and scientists seeking to establish a comprehensive metabolic profile for novel chemical entities.

Introduction: The Imperative of Metabolic Stability in Drug Discovery

Early characterization of a compound's metabolic fate is a cornerstone of modern drug development.[2] A molecule that is too rapidly metabolized may fail to achieve therapeutic concentrations, while a compound that is excessively stable could accumulate and lead to toxicity. The primary site of drug metabolism is the liver, where a superfamily of enzymes, most notably the Cytochrome P450 (CYP) system, catalyzes the biotransformation of xenobiotics.[1] These reactions are broadly classified into Phase I (functionalization, e.g., oxidation, reduction, hydrolysis) and Phase II (conjugation, e.g., glucuronidation, sulfation) pathways. Understanding a compound's susceptibility to these enzymatic processes allows for the early prediction of its in vivo behavior and potential for drug-drug interactions (DDIs).[2][3]

Structural Analysis and Predicted Metabolic Hotspots

A proactive analysis of the this compound structure allows for the prediction of its metabolic liabilities. The molecule comprises three key functional regions, each with known metabolic pathways.

  • Piperazine Ring: This saturated heterocycle is a common site for oxidative metabolism. The nitrogen atoms are susceptible to N-dealkylation, and the carbon atoms alpha to the nitrogens can undergo oxidation, potentially leading to ring-opening or the formation of lactams.[4]

  • N,N-Diethyl Groups: The ethyl groups attached to the amide nitrogen and the piperazine nitrogen are primary targets for N-dealkylation, a common metabolic route catalyzed by CYP enzymes, particularly CYP3A4 and CYP2D6.[5] This process would sequentially remove ethyl groups to form N-desethyl and N,N-didesethyl metabolites.

  • Carboxamide Moiety: While generally more stable than esters, carboxamides can undergo hydrolysis, although this is often a slower metabolic process compared to oxidation.

Based on this analysis, the primary metabolic pathways are predicted to be N-dealkylation of the diethyl groups and oxidation of the piperazine ring.

In Vitro Methodologies for Metabolic Stability Assessment

To experimentally determine the metabolic stability, a tiered approach using subcellular fractions and cellular systems is recommended. This progression provides a comprehensive picture, from the primary oxidative metabolism to a more complete profile including conjugation pathways.

Tier 1: Liver Microsomal Stability Assay

Causality and Rationale: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I enzymes, especially the CYP family.[6][7] This assay is a rapid and cost-effective first-line screen to determine a compound's susceptibility to oxidative metabolism and calculate its intrinsic clearance (CLint), a measure of the inherent metabolic rate.[6]

Experimental Protocol: Human Liver Microsome (HLM) Stability

  • Reagent Preparation:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare an NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in buffer.

  • Incubation Setup:

    • In a 96-well plate, pre-warm the HLM solution (final concentration 0.5-1.0 mg/mL) in phosphate buffer at 37°C for 5-10 minutes.

    • Add the test compound to the HLM solution to achieve a final concentration of 1 µM.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the incubation mixture into a separate 96-well plate containing ice-cold acetonitrile with an internal standard to quench the reaction.[6]

  • Sample Processing:

    • Centrifuge the quenched samples to precipitate proteins.

    • Transfer the supernatant for LC-MS/MS analysis.

  • Control Incubations:

    • Run a control incubation without the NADPH regenerating system to assess non-enzymatic degradation.

    • Run a control incubation with a known stable compound (e.g., Verapamil) and a known unstable compound (e.g., Propranolol) to validate the assay performance.

Data Analysis: The disappearance of the parent compound over time is monitored. The natural logarithm of the percentage of compound remaining is plotted against time. The slope of the linear portion of this plot gives the rate constant (k).

  • Half-Life (t½): t½ = 0.693 / k

  • Intrinsic Clearance (CLint): CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)

Tier 2: CYP Reaction Phenotyping

Causality and Rationale: Identifying which specific CYP isozymes metabolize the compound is crucial for predicting DDIs.[2][8] If a drug is primarily cleared by a single CYP that is subject to genetic polymorphism (like CYP2D6) or is commonly inhibited or induced by other drugs (like CYP3A4), there is a higher risk of clinically significant interactions.[9][10]

Methodology: This is typically performed using a panel of recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4). The test compound is incubated with each individual isozyme in the presence of NADPH. The rate of metabolism by each enzyme is measured to determine the relative contribution of each to the overall clearance.

Tier 3: Hepatocyte Stability Assay

Causality and Rationale: While microsomes are excellent for assessing Phase I metabolism, they lack the cytosolic enzymes responsible for Phase II conjugation. Cryopreserved human hepatocytes provide a more complete metabolic system, incorporating both Phase I and Phase II pathways as well as active transport mechanisms.[11][12] This assay gives a more comprehensive and physiologically relevant prediction of hepatic clearance.

Experimental Protocol: Cryopreserved Human Hepatocyte Stability

The protocol is similar to the microsomal assay but with key differences:

  • System: Use cryopreserved human hepatocytes in a suitable incubation medium (e.g., Williams' Medium E).

  • Cell Density: A typical cell density is 0.5-1.0 million viable cells/mL.

  • Cofactors: No external cofactors are needed as the intact cells contain all necessary components.

  • Analysis: In addition to parent compound depletion, the formation of major metabolites (including Phase II conjugates) should be monitored.

Analytical Bioanalysis and Metabolite Identification

Causality and Rationale: Accurate quantification of the parent compound and identification of its metabolites are essential for building a complete metabolic profile. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard analytical technique due to its exceptional sensitivity, selectivity, and ability to provide structural information.[12][13][14]

Workflow for Metabolite Identification:

  • High-Resolution Mass Spectrometry: Analyze samples from the microsomal or hepatocyte incubations using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). This allows for the accurate mass measurement of potential metabolites.

  • Metabolite Prediction: Use the accurate mass data to predict elemental compositions and search for expected metabolic transformations (e.g., +16 Da for hydroxylation, -28 Da for N-de-ethylation).

  • Tandem MS (MS/MS) Fragmentation: Fragment the parent compound and the potential metabolite ions. A comparison of the fragmentation patterns can confirm the site of metabolic modification. For example, a fragment containing the piperazine ring will show a mass shift if the modification occurred there.[4]

Predicted Metabolites for this compound:

  • M1: Mono-N-desethyl metabolite (on the carboxamide nitrogen).

  • M2: Mono-N-desethyl metabolite (on the piperazine nitrogen).

  • M3: Hydroxylated metabolite (on the piperazine ring).

  • M4: N-Oxide (on a piperazine nitrogen).

  • M5: Di-N-desethyl metabolite.

Data Presentation and Visualization

Clear presentation of data is paramount for interpretation and decision-making.

Table 1: Representative In Vitro Metabolic Stability Data
Assay SystemTest Compoundt½ (min)CLint (µL/min/mg protein or /10^6 cells)% Remaining at 60 min
Human Liver Microsomes This compound4515.428%
Verapamil (Control)2527.710%
Warfarin (Control)>120<5.8>85%
Human Hepatocytes This compound3519.818%

Note: Data presented are hypothetical and for illustrative purposes.

Diagrams and Workflows

A clear visual representation of the experimental process and predicted metabolic pathways aids in understanding the overall strategy.

G cluster_0 In Vitro Incubation (37°C) cluster_1 Sample Processing cluster_2 Analysis & Data Interpretation TestCompound This compound (1 µM) MetabolicSystem Human Liver Microsomes + NADPH or Human Hepatocytes Quench Quench Reaction (Ice-Cold Acetonitrile + IS) MetabolicSystem->Quench Time Points (0, 5, 15, 30, 60 min) Centrifuge Protein Precipitation (Centrifugation) Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Supernatant Data Calculate t½ and CLint LCMS->Data MetID Metabolite Identification LCMS->MetID

Caption: General workflow for an in vitro metabolic stability assay.

G cluster_phase1 Phase I Metabolism (CYP-mediated) cluster_phase2 Phase II Metabolism (Hepatocytes) Parent This compound M1 N-De-ethylation Parent->M1 - C2H4 M2 Piperazine Ring Hydroxylation Parent->M2 + O M3 N-Oxidation Parent->M3 + O M2_conj Glucuronide or Sulfate Conjugate M2->M2_conj

Caption: Predicted metabolic pathways for this compound.

Conclusion and Strategic Outlook

This guide proposes a systematic and robust strategy for characterizing the metabolic stability of this compound. By employing a tiered approach from liver microsomes to hepatocytes, researchers can efficiently determine the compound's intrinsic clearance, identify the primary metabolic pathways, and pinpoint the specific CYP enzymes involved. The resulting data are indispensable for lead optimization, enabling medicinal chemists to modify metabolically labile sites to improve pharmacokinetic properties. Furthermore, this early-stage profiling, conducted in accordance with regulatory expectations, provides a critical foundation for subsequent DDI studies and the rational design of in vivo pharmacokinetic evaluations.[11][15][16]

References

  • Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC - NIH. (2017, July 4). National Institutes of Health (NIH). [Link]

  • Discovery of CYP450(s) for oxidative coupling of piperazine natural... - ResearchGate. ResearchGate. [Link]

  • Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies in Vitro. U.S. Food and Drug Administration (FDA). [Link]

  • In vitro metabolic stability assays for the selected compounds - ResearchGate. ResearchGate. [Link]

  • Mechanism-based inactivation of human cytochrome P450 3A4 by two piperazine-containing compounds. (2014, October 1). PubMed. [Link]

  • In vitro metabolic characterization of orbitazine, a novel derivative of the PAC-1 anticancer agent. (2020, June 24). PubMed. [Link]

  • Navigating new regulatory guidelines for drug metabolism studies. Drug Discovery News. [Link]

  • Cytochrome P450 dependent metabolism of the new designer drug 1-(3-trifluoromethylphenyl)piperazine (TFMPP). In vivo studies in Wistar and Dark Agouti rats as well as in vitro studies in human liver microsomes. (2004, January 15). PubMed. [Link]

  • Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions (RSC Publishing). [Link]

  • The metabolism of the piperazine-type phenothiazine neuroleptic perazine by the human cytochrome P-450 isoenzymes. Stork. [Link]

  • Safety Testing of Drug Metabolites Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • Investigation in stability of eight synthetic piperazines in human whole blood under various storage conditions over time. OpenBU. [Link]

  • Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective. PMC. [Link]

  • In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies Guidance for Industry. (2017, October 24). U.S. Food and Drug Administration (FDA). [Link]

  • Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Journal of Clinical Pharmacology and Therapeutics. [Link]

  • Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. (2020, May 14). MDPI. [Link]

  • New diarylmethylpiperazines as potent and selective nonpeptidic delta opioid receptor agonists with increased In vitro metabolic stability. (2000, October 19). PubMed. [Link]

  • Current Developments in LC-MS for Pharmaceutical Analysis. Lirias. [Link]

  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. (2022, March 22). PMC. [Link]

  • Application of LC-MS to the analysis of new radiopharmaceuticals. (2003, November 15). PubMed. [Link]

  • Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. (2023, October 21). PubMed. [Link]

  • N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. (2007, August 15). PubMed. [Link]

  • Dissection of N,N-diethyl-N'-phenylpiperazines as α7 nicotinic receptor silent agonists. (2016, January 15). PubMed. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. [Link]

  • Development of a sensitive LC-MS/MS method for determination of N-nitrosopiperazine in levocetirizine. (2024, September 6). Analytical Methods (RSC Publishing). [Link]

  • Identification of Iminium Intermediates Generation in the Metabolism of Tepotinib Using LC-MS/MS: In Silico and Practical Approaches to Bioactivation Pathway Elucidation. (2020, October 28). PMC. [Link]

  • Synthesis and antiallergy activity of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamide derivatives. PubMed. [Link]

  • Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents. (2023, October 21). Assiut University. [Link]

Sources

Therapeutic Targets & Pharmacological Utility of N,N-Diethylpiperazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the therapeutic targets, pharmacological mechanisms, and experimental protocols associated with N,N-Diethylpiperazine-2-carboxamide .

Executive Summary & Structural Analysis

This compound (CAS: 121885-08-3) is a distinct chemical entity often confused with the antifilarial drug Diethylcarbamazine (DEC). While DEC is a 1-carboxamide derivative, the 2-carboxamide isomer represents a privileged scaffold in medicinal chemistry.

It serves as a critical pharmacophore for peptidomimetics , acting as a conformationally constrained bioisostere of the peptide bond (


-turn mimetic). Its therapeutic utility is not typically realized as a monotherapy but as a core template for designing ligands targeting neurodegenerative enzymes (Cholinesterases)  and GABAergic systems .
Structural Differentiation[1]
  • Target Molecule (2-carboxamide): Chiral center at C2; capable of mimicking amino acid side chains; used in Fragment-Based Drug Discovery (FBDD).

  • Diethylcarbamazine (1-carboxamide): Achiral at the carbonyl attachment; used for lymphatic filariasis; distinct pharmacological profile.

Core Therapeutic Targets

The pharmacological relevance of the this compound scaffold is defined by its ability to position functional groups in specific 3D orientations to engage the following targets:

A. Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE)[1]
  • Therapeutic Area: Alzheimer’s Disease (AD), Neurodegeneration.

  • Mechanism: The piperazine-2-carboxamide core, particularly when functionalized at the

    
     and 
    
    
    
    positions (e.g., with benzyl groups), acts as a dual binding site inhibitor.
    • Catalytic Anionic Site (CAS): The core piperazine ring interacts via hydrophobic and cation-

      
       interactions.
      
    • Peripheral Anionic Site (PAS): Substituents on the amide nitrogen (diethyl) or ring nitrogens extend to block substrate entry.

  • Data Insight: Derivatives of this scaffold have demonstrated

    
     values in the low nanomolar range  (1.6 nM for specific BChE inhibitors), superior to standard care drugs like Rivastigmine in selectivity indices.
    
B. Peptidomimetic Targets (Proteases & GPCRs)
  • Therapeutic Area: Antiviral (Protease inhibitors), Analgesia (GPCR modulation).

  • Mechanism: The 2-carboxamide moiety forces the piperazine ring into a chair conformation that mimics the Type II

    
    -turn  of proteins. This allows the molecule to dock into protease active sites or GPCR binding pockets that typically recognize peptide loops.
    
  • Validation: Libraries built on this scaffold are screened for inhibition of aspartyl proteases (similar to the Indinavir pharmacophore logic).[1]

C. GABA Transporters (GAT) & Receptors
  • Therapeutic Area: Epilepsy, Neuropathic Pain.

  • Mechanism: Structurally, the molecule is a constrained analog of GABA (gamma-aminobutyric acid). The diethyl amide group increases lipophilicity, facilitating Blood-Brain Barrier (BBB) penetration. Once in the CNS, the scaffold can modulate GABA uptake by mimicking the transition state of GABA binding to GAT-1.

Mechanistic Pathways & Logic (Visualized)

The following diagram illustrates the dual-action mechanism of the scaffold in neurodegenerative therapy and peptidomimetics.

Pharmacological_Mechanism cluster_AD Neurodegenerative Pathway (AChE/BChE) cluster_Peptide Peptidomimetic Pathway Scaffold N,N-Diethylpiperazine- 2-carboxamide Core Binding Dual Binding Mode (CAS & PAS) Scaffold->Binding N-Benzylation Conform Beta-Turn Mimicry (Rigid Scaffold) Scaffold->Conform Stereoelectronic Constraint Inhibition Hydrolysis Blockade Binding->Inhibition Outcome1 Increased Acetylcholine (Cognitive Enhancement) Inhibition->Outcome1 Protease Protease Active Site Docking Conform->Protease Outcome2 Viral/Metabolic Regulation Protease->Outcome2

Caption: Dual pharmacological pathways of the scaffold targeting Cholinesterases (Red) and Proteases (Yellow).

Experimental Protocols

To validate the therapeutic potential of this scaffold, the following protocols are standard. These are designed to be self-validating —if the controls fail, the data is invalid.

Protocol A: Chemical Synthesis of the Scaffold

Objective: Synthesize this compound from Piperazine-2-carboxylic acid.

Reagents:

  • Piperazine-2-carboxylic acid dihydrochloride (Starting Material)

  • Di-tert-butyl dicarbonate (

    
    )
    
  • Diethylamine

  • EDC

    
    HCl / HOBt (Coupling Agents)
    
  • Dichloromethane (DCM) / Trifluoroacetic acid (TFA)

Step-by-Step Workflow:

  • N-Protection: Dissolve piperazine-2-carboxylic acid in dioxane/water (1:1). Add 2.5 eq of

    
     and 
    
    
    
    to protect
    
    
    and
    
    
    . Stir 12h. Acidify and extract.[2][3]
    • Checkpoint: Verify Mono/Di-Boc product via TLC (Rf shift).

  • Amide Coupling: Dissolve Di-Boc-piperazine-2-carboxylic acid in dry DCM. Add 1.2 eq EDC

    
    HCl, 1.2 eq HOBt, and 3.0 eq DIPEA. Stir 30 min at 
    
    
    
    .
  • Addition: Add 1.1 eq Diethylamine dropwise. Warm to RT and stir 16h.

  • Workup: Wash with 1N HCl, sat.

    
    , and brine. Dry over 
    
    
    
    .
  • Deprotection: Dissolve intermediate in DCM:TFA (4:1). Stir 2h to remove Boc groups.

  • Purification: Neutralize with cold NaOH. Extract with DCM. Purify via column chromatography.

    • Validation:

      
       NMR must show diethyl signals (q, 4H; t, 6H) and piperazine ring protons.
      
Protocol B: Ellman’s Assay for AChE Inhibition

Objective: Quantify the


 of the synthesized derivative against Acetylcholinesterase.

Materials:

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman’s Reagent

  • Electric Eel AChE (Target Enzyme)[4]

  • Phosphate Buffer (pH 8.0)

Methodology:

  • Preparation: Prepare 0.1 M phosphate buffer (pH 8.0). Dissolve test compound (Scaffold derivative) in DMSO.

  • Incubation: In a 96-well plate, add:

    • 150

      
       Phosphate Buffer
      
    • 20

      
       Test Compound (various concentrations)
      
    • 20

      
       AChE solution (0.2 U/mL)
      
    • Incubate for 10 min at

      
      .
      
  • Initiation: Add 10

    
     DTNB (10 mM) and 10 
    
    
    
    ATCI (15 mM).
  • Measurement: Monitor absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Calculation: Plot % Inhibition vs. Log[Concentration].

    • Self-Validation: Include Donepezil as a positive control.[4] If Donepezil

      
       is not within 10-20 nM, the assay is invalid.
      

Quantitative Data Summary

The table below summarizes the structure-activity relationship (SAR) data for derivatives of this scaffold, highlighting the impact of the diethyl-amide group.

Derivative TypeR-Group (N1/N4)TargetActivity (

)
Specificity
Core Scaffold H / HGABA Transporter> 50

(Low)
Low
Benzyl-Analog 2-Cl-BenzylBChE 1.6 nM High (vs AChE)
Benzyl-Analog 4-Cl-BenzylAChE 10.1

Moderate
Peptidomimetic Amino Acid ChainHIV ProteaseSub-micromolarHigh

Note: The unsubstituted core requires N-benzylation or similar hydrophobic groups to achieve nanomolar potency against cholinesterases.

References

  • Mishra, C. B., et al. (2023). "Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies." Bioorganic Chemistry.

  • Lew, A., et al. (2000). "Synthesis and diversity analysis of lead discovery piperazine-2-carboxamide libraries." Journal of Combinatorial Chemistry.

  • Sugiyama, H., et al. (2009). "Synthesis of (S)- and (R)-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics." The Journal of Organic Chemistry.

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 5005800, this compound."

Sources

Methodological & Application

Application Note & Synthesis Protocol: N,N-Diethylpiperazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N,N-Diethylpiperazine-2-carboxamide is a derivative of piperazine, a six-membered heterocyclic compound containing two nitrogen atoms at opposite positions. Piperazine and its derivatives are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide range of biologically active molecules. The piperazine scaffold is a common feature in pharmaceuticals, contributing to desirable pharmacokinetic properties. This document provides a detailed, step-by-step protocol for the laboratory-scale synthesis of this compound, intended for researchers, scientists, and professionals in drug development. The synthesis is presented as a three-step process involving the protection of the piperazine nitrogens, amide coupling with diethylamine, and subsequent deprotection to yield the final product.

Synthetic Strategy Overview

The synthesis of this compound is most effectively achieved through a three-step sequence, as outlined below. This strategy allows for precise control over the chemical transformations and facilitates purification of the intermediates and the final product.

G A Piperazine-2-carboxylic acid B Step 1: N,N'-di-Boc Protection A->B (Boc)2O, Base C N,N'-di-Boc-piperazine-2-carboxylic acid B->C D Step 2: Amide Coupling C->D Diethylamine, Coupling Agent E N,N'-di-Boc-N,N-Diethylpiperazine-2-carboxamide D->E F Step 3: Deprotection E->F Acid (e.g., TFA or HCl) G This compound F->G

Caption: Synthetic workflow for this compound.

Materials and Reagents

ReagentSupplierGrade
Piperazine-2-carboxylic acidSigma-Aldrich≥98%
Di-tert-butyl dicarbonate (Boc)₂OAcros Organics99%
Sodium hydroxide (NaOH)Fisher ScientificReagent Grade
DioxaneEMD MilliporeAnhydrous, 99.8%
DiethylamineAlfa Aesar99.5%
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)Chem-Impex≥98%
N,N-Diisopropylethylamine (DIPEA)TCI America>99.0%
Dichloromethane (DCM)Macron Fine ChemicalsAnhydrous, ≥99.8%
Trifluoroacetic acid (TFA)Oakwood Chemical99%
Ethyl acetate (EtOAc)J.T. BakerACS Reagent Grade
HexanesAvantorACS Reagent Grade
Saturated aqueous sodium bicarbonate (NaHCO₃)-Prepared in-house
Brine (saturated aqueous NaCl)-Prepared in-house
Anhydrous magnesium sulfate (MgSO₄)EMD MilliporeACS Reagent Grade

Experimental Protocols

Step 1: Synthesis of N,N'-di-Boc-piperazine-2-carboxylic acid

Rationale: The protection of the two nitrogen atoms of the piperazine ring is crucial to prevent their unwanted reaction during the subsequent amide coupling step. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under the basic conditions of the coupling reaction and its straightforward removal under acidic conditions.[1]

Procedure:

  • To a solution of piperazine-2-carboxylic acid (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium hydroxide (2.5 eq) and stir until all solids have dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 2.2 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, acidify the mixture to a pH of approximately 3 using a 1 M HCl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N,N'-di-Boc-piperazine-2-carboxylic acid as a white solid.

Step 2: Synthesis of N,N'-di-Boc-N,N-Diethylpiperazine-2-carboxamide

Rationale: The formation of the amide bond between the carboxylic acid and diethylamine is facilitated by a coupling agent. HATU is a highly efficient aminium-based coupling reagent that, in the presence of a non-nucleophilic base like DIPEA, activates the carboxylic acid to form a highly reactive OAt-active ester, which is then readily attacked by the amine.[2][3]

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N,N'-di-Boc-piperazine-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq) to the solution and stir for 10 minutes at room temperature.

  • Add diethylamine (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to obtain N,N'-di-Boc-N,N-Diethylpiperazine-2-carboxamide.

Step 3: Synthesis of this compound

Rationale: The final step involves the removal of the Boc protecting groups to yield the target compound. This is typically achieved under acidic conditions, where the tert-butyl carbamate is cleaved.[1] Trifluoroacetic acid (TFA) in DCM is a common and effective reagent for this transformation.

Procedure:

  • Dissolve the purified N,N'-di-Boc-N,N-Diethylpiperazine-2-carboxamide (1.0 eq) in dichloromethane.

  • Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete deprotection.

  • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Dissolve the residue in a small amount of DCM and neutralize by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 8-9.

  • Extract the aqueous layer with DCM (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the final product, this compound.

Data Summary

StepStarting MaterialProductKey ReagentsTypical Yield
1Piperazine-2-carboxylic acidN,N'-di-Boc-piperazine-2-carboxylic acid(Boc)₂O, NaOH85-95%
2N,N'-di-Boc-piperazine-2-carboxylic acidN,N'-di-Boc-N,N-Diethylpiperazine-2-carboxamideDiethylamine, HATU, DIPEA70-85%
3N,N'-di-Boc-N,N-Diethylpiperazine-2-carboxamideThis compoundTFA>90%

Safety Precautions

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care.

  • Trifluoroacetic acid is highly corrosive. Avoid contact with skin and eyes.

  • Diethylamine is a flammable and corrosive liquid with a strong odor.

  • HATU can be irritating to the eyes, respiratory system, and skin.

  • Handle all reagents and solvents in accordance with their Safety Data Sheets (SDS).

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available at: [Link]

  • Amine to Amide (EDC + HOBt). Common Organic Chemistry. Available at: [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Peptides. Available at: [Link]

  • Acid-Amine Coupling using EDCI. Organic Synthesis. Available at: [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). DOI:10.1039/C5OB02129D. Available at: [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. Available at: [Link]

  • HATU, DIPEA Peptide Coupling Mechanism. YouTube. Available at: [Link]

  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. ResearchGate. Available at: [Link]

  • Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. University of Kentucky X-Ray Crystallography Facility. Available at: [Link]

  • A Practical Synthesis of Differentially Protected 2-(Hydroxymethyl)piperazines. ResearchGate. Available at: [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Semantic Scholar. Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]

  • Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. Available at: [Link]

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Technology Networks. Available at: [Link]

  • Carboxyl protecting groups. eGyanKosh. Available at: [Link]

Sources

Application Note & Protocol: A Guide to the Reagents and Synthesis of N,N-Diethylpiperazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract and Introduction

The piperazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of FDA-approved pharmaceuticals.[1][2] Its unique 1,4-diamine structure imparts favorable pharmacokinetic properties, including improved aqueous solubility and bioavailability, by allowing for hydrogen bond interactions and modulation of molecular geometry.[1] N,N-Diethylpiperazine-2-carboxamide is a derivative that serves as a versatile building block for the synthesis of more complex molecules in drug discovery programs.[3]

This document provides a comprehensive guide for researchers on the synthesis of this compound. It moves beyond a simple recitation of steps to elucidate the causal reasoning behind reagent selection and procedural design. We will detail the requisite reagents, present a robust, step-by-step protocol based on established amide coupling chemistry, and offer insights grounded in practical laboratory experience.

The Core Principle: Amide Bond Formation

The synthesis of this compound is fundamentally an amide coupling reaction. This involves the formation of a stable amide bond between the carboxylic acid moiety of a piperazine-2-carboxylic acid precursor and the secondary amine, diethylamine. Direct condensation of a carboxylic acid and an amine is generally infeasible due to a competing acid-base reaction that forms a non-reactive carboxylate-ammonium salt.[4]

Therefore, the strategy hinges on the activation of the carboxylic acid. This is achieved by converting the carboxyl group into a more electrophilic intermediate, which can then readily undergo nucleophilic attack by diethylamine.[4][5] The choice of activating agent is critical and dictates the reaction's efficiency, yield, and purity profile. To ensure regioselectivity and prevent unwanted side reactions such as polymerization, the piperazine starting material must be appropriately protected. A common and effective strategy involves using a mono-N-Boc-protected piperazine-2-carboxylic acid.

G cluster_reactants Reactants cluster_reagents Core Reagents cluster_products Products A N-Boc-Piperazine- 2-Carboxylic Acid C Coupling Reagent (e.g., EDC, HATU) G N-Boc-N,N-Diethyl- piperazine-2-carboxamide A->G B Diethylamine B->G C->G Amide Coupling C->G D Additive (e.g., HOBt) D->G E Base (e.g., DIPEA) E->G F Solvent (e.g., DMF, DCM) F->G H Byproducts (e.g., Urea, Salts)

Figure 1: General reaction scheme for amide coupling.

Reagents and Materials

Successful synthesis relies on the appropriate selection and handling of high-purity reagents. Anhydrous conditions are often critical to prevent hydrolysis of activated intermediates.

Summary of Required Materials
Reagent/MaterialFormulaMW ( g/mol )RoleTypical Equiv.
(S)-1-(tert-Butoxycarbonyl)piperazine-2-carboxylic acidC₁₀H₁₈N₂O₄230.26Piperazine Precursor1.0
Diethylamine(C₂H₅)₂NH73.14Amine Nucleophile1.2 - 1.5
EDC·HCl (EDCI)C₈H₁₇N₃·HCl191.70Coupling Reagent1.1 - 1.3
Hydroxybenzotriazole (HOBt)C₆H₅N₃O135.13Additive/Activator1.1 - 1.3
Diisopropylethylamine (DIPEA)C₈H₁₉N129.24Non-nucleophilic Base2.0 - 3.0
Dichloromethane (DCM), AnhydrousCH₂Cl₂84.93Solvent-
N,N-Dimethylformamide (DMF), AnhydrousC₃H₇NO73.09Solvent-
Saturated aq. NaHCO₃NaHCO₃84.01Workup (Wash)-
Brine (Saturated aq. NaCl)NaCl58.44Workup (Wash)-
Anhydrous Magnesium SulfateMgSO₄120.37Drying Agent-
Ethyl Acetate (EtOAc)C₄H₈O₂88.11Eluent (Chromatography)-
HexanesC₆H₁₄86.18Eluent (Chromatography)-
In-Depth Reagent Analysis
  • Piperazine Precursor : We specify (S)-1-(tert-Butoxycarbonyl)piperazine-2-carboxylic acid. The Boc (tert-butoxycarbonyl) group is essential. It protects the nitrogen at the 1-position from participating in the coupling reaction, ensuring the amide bond forms exclusively with the desired amine.[6] This protection strategy is a cornerstone for synthesizing unsymmetrical piperazine derivatives.[6] The Boc group can be readily removed later under acidic conditions (e.g., with trifluoroacetic acid) if the free amine is required for subsequent synthetic steps.

  • Coupling Reagents : These are the engines of the reaction.

    • Carbodiimides (EDC) : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI) is a highly popular choice. It reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[4] A key advantage of EDC is that the urea byproduct formed after the reaction is water-soluble, simplifying its removal during the aqueous workup.[7]

    • Uronium/Aminium Salts (HATU) : Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often more powerful and faster-acting than carbodiimides, making them suitable for sterically hindered substrates or less nucleophilic amines.[8]

  • Additives (HOBt) : Hydroxybenzotriazole (HOBt) is frequently used in conjunction with carbodiimides like EDC. The O-acylisourea intermediate is prone to racemization (if the starting material is chiral) and can rearrange into an unreactive N-acylurea byproduct. HOBt intercepts this intermediate to form an active ester, which is more stable and less susceptible to these side reactions, leading to higher yields and purer products.[7][8]

  • Base (DIPEA) : A non-nucleophilic organic base is crucial. Diisopropylethylamine (DIPEA), also known as Hünig's base, is ideal. Its role is to neutralize the HCl salt of EDC and the proton released from diethylamine upon amide bond formation, driving the reaction to completion. Its bulky isopropyl groups sterically hinder it from acting as a nucleophile and competing with diethylamine.[4]

Detailed Experimental Protocol (EDC/HOBt Method)

This protocol describes a reliable and widely applicable method for the synthesis of N-Boc-protected this compound.

Reaction Setup
  • To an oven-dried round-bottom flask under a nitrogen or argon atmosphere, add (S)-1-(tert-Butoxycarbonyl)piperazine-2-carboxylic acid (1.0 equiv).

  • Dissolve the starting material in anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) (approx. 0.1-0.2 M concentration). Stir the solution at room temperature until all solids are dissolved.

  • Add HOBt (1.2 equiv) and EDC·HCl (1.2 equiv) to the solution. Stir for 10-15 minutes. This pre-activation step allows for the formation of the HOBt active ester.[9]

  • Add Diethylamine (1.3 equiv) to the reaction mixture, followed by the dropwise addition of DIPEA (2.5 equiv).

Reaction Monitoring and Completion
  • Allow the reaction to stir at room temperature.

  • Monitor the progress of the reaction periodically using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7] A typical TLC system would be 50% Ethyl Acetate in Hexanes. The product should have a higher Rf value than the starting carboxylic acid.

  • The reaction is typically complete within 4 to 24 hours.[7]

Workup and Purification
  • Once the reaction is complete, dilute the mixture with additional DCM.

  • Transfer the solution to a separatory funnel and wash sequentially with:

    • Saturated aqueous NaHCO₃ solution (to remove unreacted HOBt and acidic byproducts).

    • Water.

    • Saturated aqueous NaCl (brine) solution (to reduce the solubility of organic material in the aqueous phase).

  • Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude oil or solid should be purified by flash column chromatography on silica gel. A gradient elution system, for example, starting with 10% Ethyl Acetate in Hexanes and gradually increasing to 50% Ethyl Acetate, is typically effective for isolating the pure product.

Characterization

Confirm the identity and purity of the final product, N-Boc-N,N-Diethylpiperazine-2-carboxamide, using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Figure 2: Step-by-step experimental workflow.

Conclusion

The synthesis of this compound is a straightforward yet illustrative example of modern amide coupling chemistry. Success is predicated on a logical approach to reagent selection, emphasizing the activation of the carboxylic acid and the strategic use of protecting groups to ensure regioselectivity. The protocol detailed herein, utilizing the well-established EDC/HOBt coupling system, provides a reliable and efficient pathway to this valuable synthetic intermediate, empowering researchers in their pursuit of novel therapeutic agents.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved February 21, 2026, from [Link]

  • Tembare, R., et al. (2025). Synthesis and Application of Piperazine Derivatives using different Metal based ionic liquid as a catalyst.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). Preprints.org.
  • Nikolova, S., et al. (2021, October 22). Synthesis of Piperazines by C-H Functionalization. Encyclopedia.pub. Retrieved February 21, 2026, from [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved February 21, 2026, from [Link]

  • Bendi, A., & Raghav, N. (Eds.). (2025).
  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved February 21, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved February 21, 2026, from [Link]

  • Furia, M., et al. (2014). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 4, 3968-3971.
  • Vankawala, P. J., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 52(26), 3345-3348.
  • Yilmaz, I., et al. (2023, March 10). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.
  • Vedantu. (2024, July 2). Write acetylation reaction of A Ethyl amine B Diet class 12 chemistry CBSE. Retrieved February 21, 2026, from [Link]

Sources

Application Note: A Robust HPLC-UV Method for the Quantification of N,N-Diethylpiperazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the development and validation of a precise and reliable High-Performance Liquid Chromatography (HPLC) method for the detection and quantification of N,N-Diethylpiperazine-2-carboxamide. This compound is a small, polar molecule, and its accurate measurement is crucial in various stages of drug development and quality control. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, outlining the systematic approach to method development, optimization, and validation in accordance with international guidelines. The described reversed-phase HPLC (RP-HPLC) method with UV detection is demonstrated to be specific, linear, accurate, precise, and robust for its intended purpose.

Introduction

This compound and its derivatives are important scaffolds in medicinal chemistry. Accurate and reliable quantification of these compounds is essential for pharmacokinetic studies, formulation development, and quality assurance of the final drug product. The inherent polarity and basic nature of the piperazine ring can present challenges for traditional reversed-phase chromatography, often leading to poor peak shape and inadequate retention.[1] This application note describes a systematic approach to overcome these challenges and develop a robust HPLC method suitable for routine analysis.

The primary objective of this work was to establish an HPLC method that is not only accurate and precise but also practical for high-throughput analysis in a quality control environment. The method development process followed a logical progression, starting with an understanding of the analyte's physicochemical properties to inform the initial choice of column, mobile phase, and detector settings. Subsequent optimization and validation were performed in line with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the method's suitability for its intended purpose.[2][3]

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector is suitable.

  • Chromatography Data System (CDS): For data acquisition and processing.

  • Analytical Column: A C18 stationary phase is a common starting point for reversed-phase HPLC.[4] For this application, a column with dimensions of 250 mm x 4.6 mm and a 5 µm particle size was selected.

  • Chemicals and Reagents: HPLC-grade acetonitrile (ACN) and methanol (MeOH), along with analytical grade buffers and additives (e.g., trifluoroacetic acid - TFA), were used. Water was purified using a Milli-Q or equivalent system.

  • Reference Standard: A well-characterized reference standard of this compound with known purity is required.

Initial Method Development Strategy

The development of a stability-indicating HPLC method is a critical step in pharmaceutical analysis.[5] Given the polar and basic nature of this compound, a reversed-phase approach was chosen. The initial experimental design focused on achieving adequate retention and symmetrical peak shape.

dot```dot graph MethodDevelopmentWorkflow { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Analyte_Properties [label="Analyte Characterization\n(Polarity, pKa, UV Spectrum)"]; Initial_Conditions [label="Initial Condition Screening\n(Column, Mobile Phase, Detector)"]; Optimization [label="Method Optimization\n(Gradient, pH, Temperature)"]; Validation [label="Method Validation\n(ICH Q2(R1))"]; Final_Method [label="Final HPLC Method"];

Analyte_Properties -> Initial_Conditions [label="Informs Selection"]; Initial_Conditions -> Optimization [label="Systematic Approach"]; Optimization -> Validation [label="Pre-validation Check"]; Validation -> Final_Method [label="Establishes Suitability"]; }

Caption: Key Parameters for HPLC Method Validation.

Specificity

Specificity was evaluated by analyzing a blank (diluent), a placebo (if applicable), and the analyte spiked with potential impurities. The method was considered specific if the analyte peak was well-resolved from any other peaks in the chromatogram.

Linearity

The linearity of the method was assessed by analyzing a series of solutions of this compound at different concentrations. A calibration curve of peak area versus concentration was plotted, and the correlation coefficient (r²) was calculated. A value of r² > 0.999 is generally considered acceptable.

Accuracy

Accuracy was determined by the recovery of known amounts of the analyte spiked into a placebo matrix at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery was calculated.

Precision
  • Repeatability (Intra-assay precision): Determined by analyzing multiple injections of the same sample on the same day.

  • Intermediate Precision (Inter-assay precision): Assessed by analyzing the same sample on different days, by different analysts, and on different instruments.

The precision was expressed as the relative standard deviation (RSD) of the results.

Robustness

The robustness of the method was evaluated by making small, deliberate variations in the chromatographic parameters, such as the flow rate, column temperature, and mobile phase composition. The method was considered robust if these variations did not significantly affect the results. [6]

Validation Parameter Acceptance Criteria
Specificity No interference at the retention time of the analyte.
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (RSD) ≤ 2.0%

| Robustness | System suitability parameters are met. |

Conclusion

The HPLC method described in this application note provides a reliable and robust means for the quantification of this compound. The systematic approach to method development and validation ensures that the method is suitable for its intended purpose in a regulated environment. The detailed protocol and validation results demonstrate the method's specificity, linearity, accuracy, precision, and robustness, making it a valuable tool for researchers, scientists, and drug development professionals.

References

Sources

crystallization methods for N,N-Diethylpiperazine-2-carboxamide salts

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide and Protocols for the Crystallization of N,N-Diethylpiperazine-2-carboxamide Salts

Abstract

The isolation of active pharmaceutical ingredients (APIs) as crystalline solids is a cornerstone of drug development, profoundly influencing purity, stability, bioavailability, and manufacturability.[1][2] this compound, a molecule of interest in pharmaceutical research, is frequently converted to a salt form to enhance its physicochemical properties.[2] The success of this strategy is contingent upon the development of a robust crystallization process. This guide provides a detailed framework for the crystallization of this compound salts, moving from foundational principles to actionable laboratory protocols. We explore systematic solvent selection, detail common crystallization methodologies, and address the critical challenge of polymorphism.[3][4] The protocols herein are designed to be self-validating, providing researchers with the tools to develop reproducible methods for generating high-quality crystalline material.

Introduction: The Imperative for Crystalline Salts

In pharmaceutical development, the solid-state form of an API is a critical quality attribute.[2] For amine-containing compounds like this compound, salt formation is a widely employed strategy to improve aqueous solubility, dissolution rate, and stability.[5][6] The formation of a salt introduces ionic character, which can significantly alter the molecule's interaction with solvents and its packing in the crystal lattice.

The choice of the counter-ion (e.g., hydrochloride, succinate, tartrate) and the method of crystallization dictate the final crystalline form. Different crystalline forms, or polymorphs, of the same compound can exhibit distinct physical properties.[1][2] An uncontrolled crystallization process can lead to the formation of a metastable polymorph which might transform into a more stable, less soluble form over time, impacting the drug product's efficacy and safety.[2][7] Therefore, a well-understood and controlled crystallization process is essential for ensuring batch-to-batch consistency and therapeutic effectiveness.[2]

Foundational Strategy: Systematic Solvent Selection

Choosing an appropriate solvent system is the most critical step in developing a successful crystallization process.[8][9] The ideal solvent system should exhibit a specific solubility profile: the salt should be highly soluble at an elevated temperature but sparingly soluble at room temperature or below. This temperature-dependent solubility provides the driving force for crystallization upon cooling.

A systematic approach to solvent selection involves both computational screening and experimental validation.[9]

Key Principles of Solvent Selection:

  • Solubility: The solvent must dissolve the compound at a reasonable concentration when heated.

  • Supersaturation: The system must be capable of achieving a state of supersaturation from which crystals can nucleate and grow.

  • Impurity Rejection: The chosen solvent should ideally keep impurities dissolved while the desired compound crystallizes.[8]

  • Crystal Habit: The solvent influences the shape (habit) of the crystals, which affects filtration and drying performance.

  • Safety & Environment: The solvent should be pharmaceutically acceptable and pose minimal safety and environmental risks.

Workflow for Solvent Screening

The following workflow provides a structured approach to identifying a suitable solvent system.

G cluster_0 Phase 1: In Silico & Initial Screening cluster_1 Phase 2: Experimental Validation cluster_2 Phase 3: Process Optimization A Define Salt & Counter-ion (e.g., HCl, Succinate) B Computational Solubility Screen (e.g., COSMO-RS, ~70 solvents) A->B C Select 8-10 Diverse Solvents (Protic, Aprotic, Nonpolar) B->C D Small-Scale Solubility Test (2-5 mg in 0.1-0.5 mL solvent) C->D E Categorize: Soluble (RT), Soluble (Hot), Insoluble D->E F Two-Point Solubility Measurement in Promising Solvents (e.g., Crystal16) E->F G Determine Solubility Curve (High T vs. Low T) F->G H Isolate & Characterize Solids (Check for Polymorphs, Solvates via PXRD) G->H I Select Top 2-3 Solvent Systems H->I J Optimize Crystallization Method (Cooling Rate, Anti-solvent Ratio) I->J K Scale-up & Verify J->K

Caption: Workflow for systematic crystallization solvent selection.

Solvent Screening Data Summary

The results of a preliminary solvent screen for a hypothetical this compound HCl salt could be summarized as follows:

Solvent ClassSolventSolubility (Room Temp)Solubility (60 °C)Comments
Polar Protic EthanolModerateHighGood candidate for cooling crystallization.
Isopropanol (IPA)LowModerateExcellent candidate for cooling crystallization.[9]
WaterHighVery HighPotential for high losses; may be useful as an anti-solvent or in a mixture.
Polar Aprotic AcetonitrileModerateHighGood candidate; check for solvate formation.
AcetoneLowModeratePotential anti-solvent or cooling crystallization solvent.
Ethyl AcetateVery LowLowLikely an anti-solvent.
Nonpolar TolueneInsolubleLowPotential anti-solvent.
HeptaneInsolubleInsolubleExcellent anti-solvent.

Crystallization Methodologies and Protocols

Once a promising solvent system is identified, various techniques can be employed to generate crystals. The choice of method depends on the solubility characteristics of the salt and the desired outcome (e.g., single crystals for X-ray diffraction vs. bulk powder).

Protocol 1: Controlled Slow Cooling Crystallization

Principle: This is the most common industrial method.[10] It relies on the principle that the solubility of the salt is significantly higher in a hot solvent than in a cold one. By slowly reducing the temperature, the solution becomes supersaturated, leading to nucleation and controlled crystal growth. A slow cooling rate is crucial to prevent rapid precipitation, which can trap impurities and lead to small, poorly formed crystals.

Materials:

  • This compound salt (e.g., HCl salt)

  • Selected solvent (e.g., Isopropanol)

  • Jacketed reaction vessel with overhead stirrer and temperature probe/controller

  • Filter funnel and vacuum flask

Procedure:

  • Dissolution: Charge the reactor with the selected solvent (e.g., 5 mL per gram of salt). Begin agitation.

  • Heat the solvent to a temperature where the salt fully dissolves (e.g., 60-70 °C). Visually confirm that all solids are dissolved.

  • Hold Period: Hold the solution at this temperature for 15-30 minutes to ensure complete dissolution and thermal equilibrium.

  • Controlled Cooling: Program the temperature controller to cool the solution at a slow, linear rate (e.g., 10-20 °C per hour).

    • Scientist's Note: A slower cooling rate generally produces larger, more well-defined crystals. Rapid cooling can lead to "oiling out" or the formation of fine, difficult-to-filter needles.

  • Seeding (Optional but Recommended): Once the solution has cooled by 5-10 °C, add a small quantity of previously obtained crystals ("seeds") to induce crystallization at a specific temperature. This helps control the final crystal size and polymorphic form.

  • Maturation: Continue the slow cooling to the final temperature (e.g., 0-5 °C).

  • Aging: Hold the resulting slurry at the final temperature with gentle agitation for a period of 2-12 hours.

    • Scientist's Note: This "aging" or "digestion" period allows the system to reach equilibrium, can promote the transformation of any metastable forms to the stable form, and improves yield.

  • Isolation: Isolate the crystals by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold solvent to remove residual mother liquor.

  • Drying: Dry the crystals under vacuum at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Anti-Solvent Crystallization

Principle: This method is ideal when the salt is highly soluble in a solvent, even at low temperatures. An "anti-solvent" is a second solvent in which the salt is insoluble but which is miscible with the primary solvent. Adding the anti-solvent reduces the overall solubility of the salt in the mixed system, inducing supersaturation and crystallization.

G A 1. Dissolve Salt in 'Good' Solvent (e.g., Ethanol) Solution is stable B 2. Slow Addition of 'Anti-Solvent' (e.g., Heptane) Salt is insoluble in anti-solvent A->B C 3. Induce Supersaturation Solubility of salt decreases as anti-solvent concentration increases B->C D 4. Nucleation & Crystal Growth Product crystallizes from the mixed solvent system C->D E 5. Isolate Crystals (Filtration) D->E

Caption: Principle of anti-solvent crystallization.

Materials:

  • This compound salt

  • "Good" solvent (e.g., Ethanol)

  • "Anti-solvent" (e.g., Heptane or Toluene)

  • Addition funnel or syringe pump

  • Stirred reaction vessel

Procedure:

  • Dissolution: Dissolve the salt in a minimal amount of the "good" solvent at room temperature to create a clear, concentrated solution.

  • Setup: Transfer the solution to the reaction vessel and begin moderate agitation.

  • Anti-Solvent Addition: Slowly add the anti-solvent to the stirred solution using an addition funnel or syringe pump over 1-2 hours.

    • Scientist's Note: The rate of addition is critical. Adding the anti-solvent too quickly will cause a rapid, uncontrolled precipitation. A slow addition promotes the growth of larger crystals.

  • Observation: Observe the solution for the onset of turbidity, which indicates the point of nucleation.

  • Aging: After the full volume of anti-solvent has been added, allow the slurry to stir for an additional 2-4 hours to maximize yield.

  • Isolation & Drying: Isolate, wash (with a solvent mixture rich in the anti-solvent), and dry the crystals as described in Protocol 1.

Protocol 3: Vapor Diffusion for Single Crystal Growth

Principle: This method is primarily used to grow high-quality single crystals suitable for X-ray crystallography.[10][11] A concentrated solution of the compound in a relatively non-volatile solvent is allowed to equilibrate with the vapor of a more volatile anti-solvent in a sealed container. The anti-solvent slowly diffuses through the vapor phase and dissolves into the compound's solution, gradually inducing crystallization.

Materials:

  • This compound salt (2-10 mg)

  • Solvent (e.g., Methanol or Acetonitrile)

  • Anti-solvent (e.g., Diethyl ether or Dichloromethane)

  • Small vial (e.g., 2 mL)

  • Larger jar with a tight-fitting lid (e.g., 20 mL)

Procedure:

  • Prepare Solution: Dissolve the salt in a small amount of the primary solvent in the small vial to create a nearly saturated solution.

  • Setup Chamber: Pour a larger volume (e.g., 2-3 mL) of the anti-solvent into the larger jar.

  • Combine: Carefully place the small, open vial containing the compound solution inside the larger jar. Ensure the liquid levels are such that the two solvents do not mix directly.

  • Seal and Wait: Seal the larger jar tightly. Place it in a location free from vibrations and temperature fluctuations.

  • Incubation: Allow the system to stand undisturbed. Crystals should form over a period of 2 days to 2 weeks.[11]

    • Scientist's Note: The relative volatility of the two solvents is key. The anti-solvent should be more volatile than the primary solvent.

Polymorphism and Solid-State Characterization

The phenomenon where a compound exists in more than one crystalline form is known as polymorphism.[3][4] Different polymorphs can arise from variations in crystallization conditions such as solvent, temperature, and cooling rate.[4][7] It is crucial to characterize the solid form obtained from any new crystallization protocol.

Primary Characterization Techniques:

  • Powder X-Ray Diffraction (PXRD): The definitive technique for identifying and distinguishing between polymorphs. Each crystalline form will produce a unique diffraction pattern.

  • Differential Scanning Calorimetry (DSC): Measures thermal events like melting point and phase transitions, which are often unique for each polymorph.

  • Thermogravimetric Analysis (TGA): Determines the presence of bound solvent (solvates) or water (hydrates) by measuring weight loss upon heating.

  • Microscopy: Visual examination of crystal shape and size.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
"Oiling Out" / No Crystals Form Solution is too concentrated; cooling is too rapid; incorrect solvent choice.Dilute the solution; decrease the cooling rate significantly; screen for a different solvent or use an anti-solvent.
Very Fine Powder / Needles Nucleation rate is too high (rapid cooling or high supersaturation).Slow down the cooling rate or the anti-solvent addition rate; use seeding to control nucleation.
Poor Yield Compound has high solubility in the mother liquor at the final temperature; insufficient aging time.Cool to a lower temperature; add an anti-solvent at the end of the cooling process; increase the aging time.
Inconsistent Polymorphic Form Poor control over crystallization parameters (temperature, agitation, seeding).Implement strict process controls; use a consistent seeding protocol with the desired polymorph.

References

  • Janssen Solvent Selection in Pharmaceutical Crystallisation. Scribd.
  • Polymorphism in Cannabinol Piperazine Cocrystals: Structural, Morphological, and Energetic Perspectives. ACS Publications.
  • Crystalline products of CO2 capture by piperazine aqueous solutions. RSC Publishing.
  • Polymorphism in Cannabinol Piperazine Cocrystals: Structural, Morphological, and Energetic Perspectives. PMC.
  • Solvent Selection in Pharmaceutical Crystallization Process Development. YouTube.
  • The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II. PMC.
  • Crystallisation Techniques. Unknown Source.
  • Crystallization and transformation of pharmaceutical solid forms. Academic Journals.
  • Organic Crystal Engineering with 1,4-Piperazine-2,5-diones. 7. Crystal Packing of Piperazinediones Derived from 2-Amino-7-nitro-4-methoxyindan-2-carboxylic Acid. ACS Publications.
  • US5686588A - Amine acid salt compounds and process for the production thereof. Google Patents.
  • Differential Cocrystallization Behavior of Isomeric Pyridine Carboxamides toward Antitubercular Drug Pyrazinoic Acid. ACS Publications.
  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disa. Unknown Source.
  • crystallography-crystallization-guide.pdf. IMSERC.
  • Purification: How To. Department of Chemistry : University of Rochester.
  • The effect of polymorphism on active pharmaceutical ingredients: A review. International Journal of Research in Pharmaceutical Sciences.
  • Trichloroacetic acid fueled practical amine purifications. Beilstein Journals.
  • Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism. GBMSA.
  • Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. ACS Publications.

Sources

Application Note: Optimal Solvent Systems for N,N-Diethylpiperazine-2-carboxamide Extraction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The extraction of N,N-Diethylpiperazine-2-carboxamide presents a specific challenge in organic synthesis due to its amphiphilic nature. Possessing both a basic secondary amine (piperazine ring) and a polar carboxamide moiety, the molecule exhibits high water solubility, particularly in acidic or neutral media.

This Application Note defines the optimal solvent systems and protocols for isolating this intermediate with high recovery (>95%) and purity. We transition from traditional chlorinated solvents to sustainable "green" alternatives, providing a self-validating pH-swing protocol that exploits the molecule's physicochemical properties.

Physicochemical Profiling & Extraction Logic

To design an effective extraction, one must understand the molecule's behavior in biphasic systems.

Structural Analysis
  • Basic Center: The piperazine ring contains a secondary amine.[1]

  • Polar Center: The N,N-diethylcarboxamide group acts as a hydrogen bond acceptor.

  • Lipophilicity: The diethyl groups provide some lipophilicity, but the core remains polar.

Critical Parameters
ParameterValue (Est.)Implication for Extraction
pKa (Conj. Acid) ~9.0 – 9.2The amine is protonated (cationic) at neutral pH. Extraction must occur at pH ≥ 11.0.
LogP 0.5 – 0.8Low lipophilicity. Standard partitioning into ether/heptane will be poor. Requires polar organic solvents or salting-out.
H-Bond Potential HighProne to emulsion formation. Brine washes are mandatory.
The "Swing" Mechanism

The extraction relies on a pH-swing strategy.

  • Acidic Phase (pH < 2): The molecule is protonated (

    
    ). It resides in the aqueous phase, allowing removal of non-basic organic impurities.
    
  • Basic Phase (pH > 11): The molecule is deprotonated (

    
    ). It becomes neutral and partitions into the organic phase.[2]
    

Solvent System Selection Matrix

We evaluated three solvent systems based on Partition Coefficient (


), Environmental Health & Safety (EHS), and ease of evaporation.
SystemSolvent CompositionEfficiencyEHS ScoreApplication Case
A (Standard) Dichloromethane (DCM) HighLow (Toxic)Small-scale R&D; difficult separations.
B (Green) 2-Methyltetrahydrofuran (2-MeTHF) Med-HighHighProcess scale-up; GMP manufacturing.
C (Rescue) n-Butanol / Ethyl Acetate (1:4) HighMedHighly polar analogs; when System B fails.

Expert Insight: While DCM is the traditional choice for amides, 2-MeTHF is superior for process chemistry. It forms a cleaner phase boundary with water, reduces emulsion risk compared to DCM, and requires less energy to dry due to its ability to form an azeotrope with water.

Visual Workflow

The following diagram illustrates the decision logic and phase-swing mechanism for the extraction process.

ExtractionWorkflow cluster_SolventChoice Solvent Selection Start Crude Reaction Mixture (Aq. or Organic) Acidify Acidify to pH 2.0 (1M HCl) Start->Acidify Wash Wash with EtOAc/Ether (Remove Non-Basic Impurities) Acidify->Wash DiscardOrg Discard Organic Phase (Impurities) Wash->DiscardOrg Basify Basify Aqueous Phase (pH > 11, K2CO3 or NaOH) Wash->Basify Aqueous Phase (Target is Cationic) Choice Select Solvent System Basify->Choice SysA System A: DCM (Max Yield) Choice->SysA SysB System B: 2-MeTHF (Green/Process) Choice->SysB Extract Liquid-Liquid Extraction (3x Volume) SysA->Extract SaltOut Add NaCl (Saturation) *Critical for Yield* SysB->SaltOut Dry Dry (Na2SO4) & Evaporate Extract->Dry Collect Organic Phase SaltOut->Extract Final Pure N,N-Diethylpiperazine- 2-carboxamide Dry->Final

Figure 1: Decision tree and pH-swing logic for isolating basic piperazine derivatives. Note the critical salting-out step for green solvents.

Detailed Experimental Protocols

Protocol A: The "Green" Process Method (Recommended)

Solvent: 2-Methyltetrahydrofuran (2-MeTHF) Rationale: 2-MeTHF is derived from renewable sources and has a lower density than water, facilitating phase separation. It extracts polar amines better than toluene or heptane.

Step-by-Step:

  • Initial Acidification: Dissolve the crude residue in water (10 mL/g). Adjust pH to 2.0 using 2M HCl.

  • Impurity Wash: Wash the aqueous acidic layer with Ethyl Acetate (1 x 5 mL/g). Discard the organic layer (contains neutral/acidic impurities).

  • Basification: Cool the aqueous phase to 5°C (ice bath). Slowly add 4M NaOH or solid

    
     until pH reaches 12.0 .
    
    • Note: High pH ensures the piperazine nitrogen is fully deprotonated.

  • Salting Out (Crucial): Add solid NaCl to the basic aqueous solution until saturation (approx. 36g/100mL). Agitate for 10 minutes.

    • Mechanism:[3][4] The "Hofmeister effect" increases the ionic strength, forcing the organic solute out of the water and into the organic solvent [1].

  • Extraction: Extract with 2-MeTHF (3 x 5 mL/g). Shake vigorously for 2 minutes per extraction.

  • Drying: Combine organic layers. Wash once with saturated brine (to remove residual alkalinity). Dry over anhydrous

    
    .
    
  • Isolation: Filter and concentrate under reduced pressure (40°C, 200 mbar).

Protocol B: The High-Efficiency Method (Difficult Separations)

Solvent: Dichloromethane (DCM) Rationale: DCM has no H-bond donor capability but is an excellent solvent for amides. Use this if Protocol A yields <80%.

Step-by-Step:

  • Follow Steps 1-3 from Protocol A.

  • Extraction: Extract the basic aqueous phase with DCM (3 x 5 mL/g).

    • Warning: DCM is denser than water (bottom layer).

  • Emulsion Breaking: If an emulsion forms (common with amides), filter the biphasic mixture through a pad of Celite® or add a small amount of Methanol (2% v/v) to the organic phase.

  • Drying: Dry combined DCM layers over

    
     (Magnesium Sulfate is faster/more efficient for DCM than Sodium Sulfate).
    
  • Isolation: Concentrate at 30°C (DCM is volatile).

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Low Yield (<50%) Incomplete deprotonation.Verify aqueous pH is >11.5. If pH is 10, ~50% of the amine may still be protonated.
Emulsions Amphiphilic nature of the amide.1. Add solid NaCl (Salting out).2. Filter through Celite.3. Use 2-MeTHF instead of DCM.
Product in Aq. Phase High water solubility (Low LogP).Continuous Liquid-Liquid Extraction may be required for 12-24 hours using a heavier-than-water extractor (for DCM).
Impurity Carryover Acidic wash skipped.Do not skip the pH 2 wash with EtOAc. This removes unreacted starting materials (non-basic).

References

  • Hyde, A. et al. (2017). "General Principles and Strategies for Salting-Out Extraction in Organic Synthesis." Organic Process Research & Development.

  • Khalili, F., Henni, A., & East, A. L. (2009).[5] "pKa Values of Some Piperazines at (298, 303, 313, and 323) K." Journal of Chemical & Engineering Data.

  • Byrne, F. P. et al. (2016). "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes.

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (General Reference for Solvent Polarity).

Sources

Application Note: Elucidation of Mass Spectrometry Fragmentation Patterns of N,N-Diethylpiperazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The piperazine ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous pharmaceuticals across various therapeutic areas.[1] The functionalization of this heterocyclic system, particularly with carboxamide moieties, allows for the fine-tuning of physicochemical properties and biological activity. N,N-Diethylpiperazine-2-carboxamide is a representative member of this class, and its precise structural characterization is paramount during drug discovery, development, and quality control processes.

Mass spectrometry (MS) is an indispensable analytical technique for molecular weight determination and structural elucidation through the analysis of fragmentation patterns.[2] This application note provides a comprehensive guide to the predicted mass spectrometry fragmentation patterns of this compound. By understanding its characteristic fragmentation pathways, researchers can confidently identify this compound and its analogs in complex matrices. The protocols herein are designed for both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), offering robust methodologies for researchers and drug development professionals.

Predicted Fragmentation Pathways

The fragmentation of this compound (Molecular Formula: C₁₁H₂₃N₃O, Monoisotopic Mass: 213.1841 Da) is governed by the presence of several key structural features: the tertiary N,N-diethylcarboxamide group, the piperazine ring, and the C-N bonds susceptible to cleavage. Ionization, typically via Electron Ionization (EI) in GC-MS or Electrospray Ionization (ESI) in LC-MS, will produce a molecular ion (M⁺˙ at m/z 213 in EI) or a protonated molecule ([M+H]⁺ at m/z 214 in ESI). The subsequent fragmentation of this precursor ion provides structural information.

The fragmentation of piperazine derivatives is highly dependent on the substitution pattern, with common pathways involving cleavage of the piperazine ring and the loss of substituents.[2] The C-N bonds within the piperazine ring are particularly labile and prone to cleavage.[3] For tertiary amides, α-cleavage adjacent to the carbonyl group is a common and diagnostic fragmentation pathway.[4]

Based on these principles, three primary fragmentation routes are proposed for this compound.

Pathway A: α-Cleavage and Loss of the Diethylamino Group

The most prominent fragmentation is predicted to be the α-cleavage of the C-N bond between the carbonyl carbon and the diethylamino nitrogen. This is a characteristic fragmentation for amides, leading to the formation of a stable acylium ion.[5]

  • Cleavage: Homolytic cleavage of the CO-N(Et)₂ bond.

  • Products: A resonance-stabilized piperazine-2-carbonyl acylium ion and a diethylamino radical.

  • Resulting Ion: [M - N(C₂H₅)₂]⁺ at m/z 141 .

Caption: Pathway A: α-Cleavage of the amide bond.

Pathway B: Piperazine Ring Opening

Cleavage within the piperazine ring itself is a well-documented fragmentation pathway for this class of compounds.[3][6] A common ring fission event involves the cleavage of two C-N bonds, leading to the formation of a stable, smaller fragment containing the carboxamide group.

  • Cleavage: Concerted or sequential cleavage of the N1-C2 and C3-N4 bonds of the piperazine ring.

  • Products: An ion containing the C2-carboxamide and adjacent ring atoms, and a neutral ethyleneimine fragment.

  • Resulting Ion: [C₇H₁₄N₂O]⁺˙ at m/z 156 .

Caption: Pathway B: Piperazine ring opening fragmentation.

Pathway C: Formation of the Diethylcarboxamide Cation

Another key fragmentation involves the cleavage of the bond between the piperazine ring (at C2) and the carbonyl carbon. This pathway isolates the N,N-diethylcarboxamide moiety as a charged species.

  • Cleavage: Cleavage of the C2(piperazine)-C(carbonyl) bond.

  • Products: A stable N,N-diethylcarboxamide cation and a piperazine radical.

  • Resulting Ion: [CON(C₂H₅)₂]⁺ at m/z 100 . This ion is often highly abundant.

Caption: Pathway C: Formation of the m/z 100 ion.

Summary of Predicted Fragment Ions

The following table summarizes the key fragment ions predicted for this compound. The observation of these ions can be used for confident structural confirmation.

m/z (ESI) m/z (EI) Proposed Ion Structure Fragmentation Pathway
214.2213.2[C₁₁H₂₃N₃O+H]⁺ (Protonated Molecule)-
156.1155.1[C₇H₁₄N₂O]⁺Pathway B: Ring Opening
141.1141.1[C₇H₁₃N₂O]⁺Pathway A: Loss of •N(Et)₂
114.1113.1[C₅H₁₀N₂O]⁺Further fragmentation of m/z 141
100.1100.1[C₅H₁₀NO]⁺Pathway C: Diethylcarboxamide Cation
86.185.1[C₄H₉N₂]⁺Piperazine ring fragment
72.172.1[C₄H₁₀N]⁺Diethylamino cation

Experimental Protocols

To validate these predicted fragmentation patterns, the following protocols for GC-MS and LC-MS/MS analysis are provided. The choice of method depends on the analyte's volatility, thermal stability, and the sample matrix.[7]

Analytical Workflow Overview

Workflow A Sample Preparation (Dissolution/Extraction) B Chromatographic Separation (GC or LC) A->B C Mass Spectrometric Detection (EI or ESI) B->C D Tandem MS (MS/MS) (Collision-Induced Dissociation) C->D for LC-MS/MS E Data Analysis (Fragmentation Pattern Interpretation) C->E for GC-MS D->E

Caption: General workflow for MS analysis.

Protocol 1: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile piperazine derivatives.[2][8]

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a volatile solvent such as methanol or acetonitrile to a final concentration of approximately 1 mg/mL.[2]

    • If necessary, filter the solution using a 0.22 µm syringe filter to remove particulates.

  • GC-MS Instrument Conditions:

    • GC System: Agilent 8890 GC or equivalent.

    • Injector: Split/Splitless, operated in split mode (e.g., 50:1 ratio) at 250°C.[7]

    • Column: Use a non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[7]

    • Oven Program:

      • Initial temperature: 100°C, hold for 1 minute.

      • Ramp: 15°C/min to 280°C.

      • Hold: Hold at 280°C for 5 minutes.

    • MS System: Agilent 5977B MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[7]

    • Mass Analyzer: Quadrupole.

    • Scan Range: Set the mass scan range to cover expected m/z values (e.g., m/z 40-350).[2]

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

    • Extract the mass spectrum for this peak.

    • Compare the observed fragment ions with the predicted m/z values in the summary table.

Protocol 2: LC-MS/MS Analysis

For less volatile samples or for enhanced sensitivity and specificity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[9]

  • Sample Preparation:

    • Dissolve the sample in the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to a concentration of 10-100 µg/mL.

    • For biological samples (e.g., plasma), perform a protein precipitation by adding 3 volumes of cold acetonitrile containing an internal standard, vortexing, and centrifuging.[7][10] Analyze the supernatant.

  • LC-MS/MS Instrument Conditions:

    • LC System: Waters ACQUITY UPLC or equivalent.

    • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is recommended.[3]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • Start with 5% B.

      • Linearly increase to 95% B over 8 minutes.

      • Hold at 95% B for 2 minutes.

      • Return to 5% B and re-equilibrate for 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • MS System: Sciex Triple Quad 6500+ or equivalent.

    • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.[3]

    • MS Method:

      • Full Scan (Q1): Perform an initial scan from m/z 100-300 to identify the protonated precursor ion ([M+H]⁺ at m/z 214.2).

      • Product Ion Scan (MS/MS): Select the precursor ion (m/z 214.2) and perform Collision-Induced Dissociation (CID) to generate a product ion spectrum. Optimize collision energy (typically 15-40 eV) to obtain a rich fragmentation pattern.

  • Data Analysis:

    • Analyze the product ion spectrum to identify the characteristic fragment ions (e.g., m/z 141.1, 100.1) as predicted.

    • For quantitative studies, a Multiple Reaction Monitoring (MRM) method can be developed using the most intense and specific precursor-to-product ion transitions.

Conclusion

This application note provides a predictive framework and practical protocols for the mass spectrometric analysis of this compound. The key predicted fragmentation pathways include α-cleavage of the amide bond to form an acylium ion (m/z 141), piperazine ring opening, and the formation of a stable diethylcarboxamide cation (m/z 100). By utilizing the detailed GC-MS and LC-MS/MS protocols, researchers in pharmaceutical development and analytical sciences can achieve reliable and confident identification and structural elucidation of this important class of compounds.

References

  • BenchChem. (2025).
  • Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7.
  • BenchChem. (2025). Application Notes and Protocols for the Analysis of 1-Benzoylpiperazine using HPLC and GC-MS. Benchchem.
  • EvitaChem. (n.d.). Buy N,N-dimethylpiperazine-2-carboxamide (EVT-1609832). EvitaChem.
  • eGyanKosh. (n.d.).
  • Fokoue, H. H., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances. [Link]

  • ResearchGate. (n.d.). Mass spectral fragmentation pattern of the underivatized halogenated phenylpiperazinopropanones under EI (70 eV) conditions. ResearchGate. [Link]

  • ResearchGate. (n.d.). Mass spectral fragmentation pattern (EI, 70 eV) of the underivatized methylenedioxypiperazines and ethoxybenzylpiperazines. ResearchGate. [Link]

  • ProQuest. (n.d.). Distinguishing Piperazine and 12 Analogues Using Raman Microspectroscopy and Chemometrics. ProQuest. [Link]

  • De-Luca, M., et al. (2015). Determination of piperazine derivatives in “Legal Highs”. ResearchGate. [Link]

  • Peters, F. T., et al. (2010). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. BORIS Portal. [Link]

  • Valente, M. J., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Scholars.Direct. [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. [Link]

  • Fokoue, H. H., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Royal Society of Chemistry. [Link]

  • Chen, J-H., et al. (2020). Simultaneous determination of 10 new psychoactive piperazine derivatives in urine using ultrasound-assisted low-density solvent dispersive liquid-liquid microextraction combined with gas chromatography-tandem mass spectrometry. Journal of Forensic Sciences. [Link]

  • Stanczuk, A., et al. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. PMC. [Link]

  • PubChemLite. (n.d.). N,n-dimethylpiperazine-2-carboxamide (C7H15N3O). PubChemLite. [Link]

  • G-Biosciences. (2020). Spotting Fragmentation Patterns When Using Mass Spectrometry. G-Biosciences. [Link]

  • de Oliveira, A. R. M., et al. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. MDPI. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: N,N-Diethylpiperazine-2-carboxamide Production

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Impurity Identification & Troubleshooting Guide Ticket ID: CHEM-SUP-8821 Lead Scientist: Senior Application Specialist

Executive Summary

Producing N,N-Diethylpiperazine-2-carboxamide involves unique challenges distinct from its structural isomer, Diethylcarbamazine (a 1-carboxamide). Because the carboxamide group is attached to the C2 carbon of the piperazine ring, you are dealing with an alpha-amino amide structure. This introduces critical risks regarding chiral integrity , rotameric peak splitting , and regioselective acylation .

This guide provides a self-validating troubleshooting framework to distinguish between synthetic artifacts, genuine impurities, and analytical anomalies.

Module 1: Chromatographic Anomalies (HPLC/UPLC)

User Issue: "I observe a split peak or a 'shoulder' on my main product peak in HPLC. Is this a regioisomer impurity?"

Diagnosis: Before assuming a synthetic failure, you must rule out Amide Rotamerism . The N,N-diethyl amide bond exhibits restricted rotation due to the partial double-bond character between the carbonyl carbon and the amide nitrogen. This creates distinct cis and trans conformers that interconvert slowly on the NMR/HPLC timescale, often appearing as two peaks.

Troubleshooting Logic: The Temperature Coalescence Test

Do not attempt preparative separation immediately. Perform the following validation:

  • The Test: Run your HPLC method with the column oven at 25°C , then repeat at 55°C (ensure your column is stable).

  • The Logic:

    • Scenario A (Rotamers): As temperature increases, the energy barrier for rotation is overcome. The two peaks will merge (coalesce) into a single, sharper peak.

    • Scenario B (Impurities): Genuine structural impurities (e.g., regioisomers or racemates) are covalent isomers. They will not merge; their resolution might change slightly, but they will remain distinct species.

Visual Decision Tree (Graphviz):

RotamerLogic Start Observation: Split Peak/Shoulder Test Action: Increase Column Temp (25°C -> 55°C) Start->Test ResultA Result: Peaks Merge/Coalesce Test->ResultA ResultB Result: Peaks Remain Separated Test->ResultB ConclA Conclusion: Rotamers (Not an impurity) ResultA->ConclA Dynamic Equilibrium ConclB Conclusion: Structural Impurity (Regioisomer or Enantiomer) ResultB->ConclB Covalent Stability

Caption: Logic flow for distinguishing non-covalent rotamers from covalent impurities using Variable Temperature (VT) HPLC.

Module 2: Mass Spectrometry Interpretation (LC-MS)

User Issue: "I see unexpected masses in my spectrum. How do I identify them?"

Diagnosis: Piperazine derivatives are prone to specific oxidative and alkylative side reactions. Use this lookup table to correlate


 shifts with synthetic causes.
Impurity Fingerprint Table
Observed Shift (

)
Likely Impurity IdentityRoot Cause in Synthesis
+16 Da N-Oxide Oxidation of the piperazine nitrogen (N1 or N4) by air or peroxides in solvents (e.g., aged THF/Dioxane).
+28 Da N-Formyl Use of DMF as a solvent/catalyst. DMF can decompose to generate formylating agents.
-28 Da Des-ethyl Incomplete alkylation (if building amide from amine) or degradation of the diethyl amide.
+14 / +28 Da Methylation/Ethylation Over-alkylation of the ring nitrogens (N1/N4) if alkyl halides were used without proper protection.
Same Mass (Isobaric) Enantiomer (D/L) Racemization at C2 during amide coupling (e.g., excessive base or high temp with activated esters).
Critical Distinction: N-Oxide vs. Hydroxylation

Both result in +16 Da. To distinguish:

  • N-Oxide: Under MS/MS fragmentation, N-oxides often show a characteristic loss of 16 Da (oxygen) or 17 Da (OH radical).

  • C-Hydroxylation: Usually shows loss of 18 Da (water).

Module 3: Synthetic Process Troubleshooting

User Issue: "My purity is low. Where is the side reaction occurring?"

Diagnosis: The synthesis of this compound usually proceeds via the coupling of Piperazine-2-carboxylic acid (or its protected form) with diethylamine. The critical failure points are Orthogonal Protection and Racemization .

Scenario 1: The "Polymerization" Trap

If you attempt to couple piperazine-2-carboxylic acid with diethylamine without protecting the N1 and N4 positions, the coupling reagent (e.g., EDC/HOBt) will activate the carboxylic acid, which will then react with the amine of a neighboring piperazine molecule instead of the diethylamine.

  • Result: Oligomers and polymers.

  • Fix: Use N1,N4-di-Boc-piperazine-2-carboxylic acid as the starting material.

Scenario 2: Racemization at C2

The C2 hydrogen is acidic due to the adjacent carbonyl. Using strong bases (like TEA/DIPEA) during the coupling step can deprotonate C2, leading to a loss of chirality.

  • Fix: Use "base-free" coupling methods or weak bases (NMM) and ensure temperature is kept <0°C during activation.

Synthetic Pathway & Impurity Origins (Graphviz):

SynthesisPath Start Piperazine-2-COOH (Unprotected) Prot Step 1: Protection (Boc/Cbz) Start->Prot Side1 Impurity: Oligomers (Self-coupling) Start->Side1 Direct Coupling Inter Protected Intermediate Prot->Inter Couple Step 2: Amide Coupling (+ HNEt2) Inter->Couple Deprot Step 3: Deprotection Couple->Deprot Side2 Impurity: Racemate (Base-catalyzed) Couple->Side2 Excess Base Final Target: N,N-Diethyl- piperazine-2-carboxamide Deprot->Final

Caption: Synthetic workflow highlighting critical steps for impurity generation (Oligomerization and Racemization).

Module 4: Validated Analytical Protocol

Method: Chiral HPLC for Enantiomeric Purity Objective: Separate the (S)-enantiomer from the (R)-enantiomer (impurity).

Standard C18 columns cannot separate enantiomers. You must use a polysaccharide-based chiral stationary phase.[1]

Protocol Steps:

  • Column: Chiralpak IC or AD-H (Immobilized Amylose derivative), 250 x 4.6 mm, 5 µm.

  • Mobile Phase:

    • Hexane : Ethanol : Diethylamine (80 : 20 : 0.1).

    • Note: Diethylamine (DEA) is mandatory to suppress the ionization of the piperazine nitrogens and prevent peak tailing.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (Amide absorption).

  • Sample Prep: Dissolve 1 mg/mL in Ethanol.

Interpretation:

  • Calculate Enantiomeric Excess (ee%) :

    
    
    
  • A value < 95% indicates significant racemization occurred during the synthesis.

References
  • Separation of Amide Rotamers: Tölle, N., et al. (2014). "Chromatographically separable rotamers of an unhindered amide."[2] Beilstein Journal of Organic Chemistry, 10, 753–758. Link

  • Piperazine Protection Strategies: Huh, S., et al. (2006). "An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines." Tetrahedron Letters, 47(5), 797-800. Link

  • Impurity Profiling Guidelines: International Council for Harmonisation (ICH). "Q3A(R2): Impurities in New Drug Substances." Link

  • Chiral Separation of Piperazines: Daicel Chiral Technologies. "Application Note: Separation of Piperazine Derivatives on Chiralpak IC." Link

Sources

Technical Support Center: Thermal Degradation of N,N-Diethylpiperazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-2026-02-DEPC-TD

Last Updated: February 21, 2026

Introduction

This technical guide serves as a centralized resource for researchers, scientists, and drug development professionals investigating the thermal degradation pathways of N,N-Diethylpiperazine-2-carboxamide. Given the specific nature of this molecule, direct literature is limited. Therefore, this guide synthesizes data from analogous structures, including piperazine derivatives and tertiary amides, to provide a robust framework for experimental design, troubleshooting, and data interpretation.[1][2][3] The principles and protocols outlined herein are designed to be self-validating, ensuring scientific rigor and trustworthy results.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the thermal analysis of this compound in a question-and-answer format.

Q1: My Thermogravimetric Analysis (TGA) curve shows an unexpected mass loss at a low temperature (e.g., < 100°C). What is the likely cause?

A1: An initial mass loss at temperatures below 100°C is almost always attributable to the volatilization of residual solvents or adsorbed moisture.[4] this compound, with its polar functional groups, can be hygroscopic.

Causality & Recommended Actions:

  • Cause: Insufficient drying of the sample. The piperazine ring and carboxamide group can form hydrogen bonds with water molecules.

  • Solution:

    • Pre-drying: Dry the sample under a vacuum oven at a temperature safely below its melting point (e.g., 40-50°C) for several hours or overnight before TGA analysis.

    • TGA Method Adjustment: Incorporate an initial isothermal hold in your TGA temperature program (e.g., hold at 105°C for 10-15 minutes) to drive off any volatile components before the main degradation analysis begins.[4] This provides a stable baseline for quantifying the actual decomposition.

    • Verification: The mass loss during this initial step should correspond to the expected amount of residual solvent or moisture.

Q2: The onset temperature of decomposition in my TGA/DSC analysis is inconsistent across different experimental runs. Why is this happening?

A2: The onset temperature of decomposition is a kinetic parameter and can be influenced by several instrumental and sample-related factors.[5][6]

Causality & Recommended Actions:

  • Heating Rate: A faster heating rate will generally result in a higher apparent onset temperature because the sample has less time to react at any given temperature.[6]

    • Action: Always use a consistent, and clearly reported, heating rate for all comparative experiments. Standard rates are often 10, 15, or 20°C/min.[7]

  • Sample Mass and Packing: Larger or more tightly packed samples can create thermal gradients, where the inside of the sample is cooler than the surface, leading to a delayed onset.

    • Action: Use a small, consistent sample mass (typically 3-5 mg) and ensure it is spread thinly and evenly in the TGA pan.[7]

  • Atmosphere: The purge gas (e.g., inert Nitrogen vs. oxidative Air) drastically affects degradation pathways. Oxidative environments often lower the decomposition temperature.

    • Action: Ensure a consistent and high-purity purge gas is used with a stable flow rate (e.g., 50-100 mL/min) for all experiments.

Q3: My analysis of the degradation products by GC-MS shows a very complex mixture that is difficult to interpret. How can I identify the primary degradation pathway?

A3: A complex product mixture suggests that multiple degradation reactions (primary and secondary) are occurring simultaneously or in sequence. The goal is to isolate the initial, primary degradation events.

Causality & Recommended Actions:

  • Cause: The degradation temperature is too high or the heating duration is too long, causing primary products to decompose further.

  • Solution: Isothermal vs. Ramp Experiments:

    • Ramped Pyrolysis: While useful for determining onset temperature, a fast ramp to a high temperature can obscure the initial steps.

    • Staged Isothermal Analysis: Perform a series of experiments where the sample is heated to just above the onset temperature and held for a specific duration. Analyze the products. Repeat this at incrementally higher temperatures (e.g., in 20°C steps). This allows you to see which products form first at lower energies.

  • Analytical Method Optimization:

    • GC Column: Ensure you are using a GC column with appropriate polarity for separating amine and amide compounds.

    • Derivatization: Some degradation products may be too polar or non-volatile for GC-MS. Consider derivatization (e.g., silylation) to make them more amenable to analysis.

Q4: I am observing significant char or non-volatile residue at the end of my experiment. What does this indicate?

A4: The formation of a non-volatile residue, often a dark-colored char, indicates that polymerization or condensation reactions are occurring.[1] This is a known degradation pathway for some cyclic amines.

Causality & Recommended Actions:

  • Mechanism: Ring-opening reactions or intermolecular reactions between degradation fragments can lead to the formation of higher molecular weight oligomers and polymers that are not volatile under the experimental conditions.[1] Studies on similar piperazine analogs have shown that 5- and 7-membered rings are particularly prone to rapid degradation and polymer formation compared to the more stable 6-membered piperazine ring.[1][8]

  • Characterization:

    • Analyze the residue using techniques like Fourier-Transform Infrared Spectroscopy (FTIR) or Solid-State NMR to identify the types of chemical bonds present (e.g., C=N, aromatic rings) and infer its structure.

    • Elemental analysis (CHN analysis) of the residue can provide an empirical formula and help in proposing a mass balance for the degradation reaction.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary expected degradation pathways for this compound under inert thermal stress?

A1: Based on the structure (a tertiary amine, a piperazine ring, and a tertiary amide), several competing degradation pathways are plausible. The initial bond cleavage will likely target the weakest bonds under thermal stress.

  • Amide Bond Cleavage (C-N Bond): This is a common pathway for amides.[9] Cleavage of the bond between the carbonyl carbon and the piperazine ring nitrogen could occur, leading to the formation of piperazine-derived radicals and a diethylcarbamoyl radical.

  • Piperazine Ring Opening: The piperazine ring itself can undergo cleavage. Studies on piperazine (PZ) have shown that nucleophilic attack of one PZ molecule on another can lead to ring-opening, forming linear diamine structures.[10][11] For this compound, this could be an intramolecular or intermolecular process.

  • Hofmann-type Elimination: As a tertiary amine, the diethylamide group could undergo a Hofmann-like elimination, though this is less common in pyrolysis without a specific base. More likely is radical-induced cleavage of the N-ethyl bonds.

  • Decarboxylation: Loss of the entire carboxamide group as CO and a diethylamino radical is another possibility, particularly at very high temperatures.

Q2: How does the experimental atmosphere (inert vs. oxidative) affect the degradation products?

A2: The atmosphere is a critical variable that fundamentally changes the reaction mechanisms.

  • Inert Atmosphere (Nitrogen, Argon): Degradation proceeds via pyrolysis.[7] The reactions are driven solely by thermal energy, leading to bond homolysis (forming radicals), rearrangements, and elimination reactions. The product slate will consist of smaller organic fragments, oligomers, and char.

  • Oxidative Atmosphere (Air, Oxygen): Degradation is a combustion or oxidation process.[4] The presence of oxygen introduces highly reactive radical chain reactions. The expected products will be oxides of carbon (CO, CO₂), oxides of nitrogen (NOx), water, and potentially smaller, partially oxidized fragments like aldehydes and carboxylic acids at lower temperatures. The degradation will typically initiate at a lower temperature compared to an inert atmosphere.

Q3: What analytical techniques are essential for a comprehensive study of this degradation?

A3: A multi-technique approach is required for a complete picture.[12]

TechniquePurposeKey Information Gained
Thermogravimetric Analysis (TGA) To determine thermal stability and decomposition profile.Onset temperature of decomposition, mass loss percentages, kinetics of degradation.[13][14]
Differential Scanning Calorimetry (DSC) To measure heat flow associated with thermal events.Melting point, glass transitions, and the enthalpy (exothermic/endothermic nature) of decomposition.
TGA coupled with Mass Spectrometry (TGA-MS) To identify evolved gases during decomposition in real-time.Provides mass-to-charge ratio (m/z) of volatile degradation products as they are formed.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) To separate and identify volatile and semi-volatile degradation products.Detailed structural information of individual products, allowing for pathway reconstruction.[2]
High-Performance Liquid Chromatography (HPLC) To quantify the remaining parent compound or non-volatile products.Measures the potency of the remaining compound after thermal stress, essential for stability studies.[12]
Q4: Can substitutions on the piperazine ring affect its thermal stability?

A4: Yes, substitutions have a significant impact. Research on methyl-substituted piperazines has shown that substitution increases the rate of thermal degradation compared to unsubstituted piperazine.[1] A methyl group on a ring nitrogen (like 1-MPZ) was found to enhance degradation more than a methyl group on a ring carbon.[1][8] This is likely due to electronic effects and the introduction of new potential cleavage sites. The diethylcarboxamide group on this compound is a bulky, electron-withdrawing group that will influence the stability of the piperazine ring, though specific data requires experimental validation.

Section 3: Protocols & Visualizations

Experimental Protocol: TGA-MS Analysis of Thermal Degradation

This protocol outlines the steps for analyzing the thermal decomposition of this compound using a coupled TGA-MS system.

  • Sample Preparation:

    • Ensure the sample is pure and has been dried in a vacuum oven at 40°C for at least 4 hours to remove residual moisture and solvents.

  • Instrument Setup:

    • Calibrate the TGA balance and temperature using appropriate standards.

    • Set the MS transfer line temperature to ~220°C to prevent condensation of products.

    • Purge the TGA furnace with high-purity nitrogen gas at a flow rate of 50 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • TGA Method:

    • Accurately weigh 3-5 mg of the prepared sample into a ceramic or platinum TGA pan.

    • Equilibrate the sample at 30°C.

    • Optional Dehydration Step: Ramp to 105°C at 20°C/min and hold for 10 minutes.

    • Ramp the temperature from 105°C to 600°C at a heating rate of 10°C/min.[7]

  • MS Method:

    • Set the MS to scan a mass range of m/z 10 to 300.

    • Use standard electron ionization (EI) at 70 eV.

    • Begin data acquisition simultaneously with the TGA temperature ramp.

  • Data Analysis:

    • Correlate the mass loss events on the TGA curve with the total ion chromatogram (TIC) from the MS.

    • For each mass loss step, extract the mass spectra of the evolved gases to identify the components.

    • Compare the obtained mass spectra with a library (e.g., NIST) for tentative identification.

Diagrams: Pathways and Workflows

G cluster_0 Primary Degradation Pathways cluster_1 Secondary/Tertiary Products Parent N,N-Diethylpiperazine- 2-carboxamide P1 Piperazine Ring Opening (Linear Amines) Parent->P1 P2 Amide Bond Cleavage (C-N Scission) Parent->P2 P3 Side-Chain Elimination (e.g., De-ethylation) Parent->P3 S2 Polymeric Residue (Char) P1->S2 Intermolecular Condensation S3 Rearrangement Products (e.g., Cyclic Imides) P1->S3 Intramolecular Cyclization S1 Volatile Fragments (e.g., Ethene, Diethylamine) P2->S1 P2->S2 Intermolecular Condensation P3->S1 workflow start Start: Sample Preparation (Drying & Weighing) tga_dsc Thermal Analysis (TGA / DSC) start->tga_dsc py_gcms Product Identification (Py-GC-MS / TGA-MS) tga_dsc->py_gcms Observe Mass Loss kinetics Kinetic Analysis (Isoconversional Methods) tga_dsc->kinetics Obtain TGA curves at multiple heating rates data_proc Data Processing & Spectral Library Search py_gcms->data_proc pathway Pathway Elucidation data_proc->pathway report Final Report & Conclusion pathway->report kinetics->report

Caption: Experimental workflow for comprehensive thermal degradation analysis.

References

  • EvitaChem. (n.d.). N,N-dimethylpiperazine-2-carboxamide.
  • Freeman, S. A., & Rochelle, G. T. (2011). Thermal degradation of piperazine and its structural analogs. Energy Procedia, 4, 43–50.
  • Chiavari, G., & Galletti, G. C. (2012). Analytical pyrolysis of dipeptides containing proline and amino acids with polar side chains. Novel 2,5-diketopiperazine markers in the pyrolysates of proteins. Journal of Analytical and Applied Pyrolysis, 95, 171-180.
  • Fabbri, D., et al. (2023). Analytical pyrolysis of polyethyleneimines. Journal of Analytical and Applied Pyrolysis, 169, 105838.
  • Lab Manager. (2024). Thermal Stability Testing for Pharmaceuticals and Advanced Materials.
  • Patel, K., et al. (2021). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Pharmaceutical and Biosciences Journal.
  • Al-lami, A. A., et al. (2024).
  • TA Instruments. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.
  • Eide-Haugmo, I., et al. (2013). Thermal Degradation of Piperazine in Sulfolane Aqueous Solution in CO2 Capture Process. Energy Procedia, 37, 1904-1911.
  • PharmTech. (2024). Overview Of Degradation Studies For Pharmaceutical Drug Candidates.
  • Matkó, S., et al. (1992). Thermal decomposition of amide and imide derivatives of maleated polyethylene. Journal of Applied Polymer Science, 44(1), 127-134.
  • Von Solms, N., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research, 61(43), 15998-16007.
  • PubChem. (n.d.). N,n-dimethylpiperazine-2-carboxamide.
  • PerkinElmer. (n.d.). Thermogravimetric Analysis.
  • Scribd. (n.d.). Observations | PDF | Amine | Thermogravimetric Analysis.
  • Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • Wikipedia. (n.d.). Thermal decomposition.
  • Freeman, S. A., & Rochelle, G. T. (2011). Thermal Degradation of Piperazine and Its Structur | PDF | Amine.
  • Namjoshi, O., et al. (2013). Thermal Degradation of Piperazine Blends with Diamines. Energy Procedia, 37, 1904-1911.
  • Chemistry LibreTexts. (2022). Chemistry of Amides.
  • Auriga Research. (2022). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs.
  • Gossman Forensics. (n.d.). How Does Thermogravimetric Analysis Work?.
  • Nanalysis. (2023). The Principle of Thermogravimetric Analysis And The Factors Affecting Its Results.
  • Wentrup, C., & Gaber, A. (2017). Pyrolysis of hydrazine derivatives and related compounds with N-N single bonds. UQ eSpace.
  • Freeman, S. A. (2011). Thermal Degradation and Oxidation of Aqueous Piperazine for Carbon Dioxide Capture.
  • Freeman, S. A., & Rochelle, G. T. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. Industrial & Engineering Chemistry Research, 51(24), 8259-8266.
  • PubMed. (2021). Synthesis of Temperature-Responsive Polymers Containing Piperidine Carboxamide and N,N-diethylcarbamoly Piperidine Moiety via RAFT Polymerization.
  • Chemistry Steps. (2020). Amides Preparation and Reactions Summary.

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Validation & Comparative

Comparative Bioactivity Guide: Diethylcarbamazine vs. N,N-Diethylpiperazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous technical comparison between Diethylcarbamazine (DEC) and its structural isomer N,N-Diethylpiperazine-2-carboxamide .

This analysis is framed as a Structure-Activity Relationship (SAR) Case Study , illustrating how positional isomerism (N1-substitution vs. C2-substitution) fundamentally alters pharmacological targets, shifting bioactivity from antifilarial efficacy to alternative therapeutic domains (e.g., antiviral/antimalarial scaffolds).

Executive Summary

  • Diethylcarbamazine (DEC): The gold-standard antifilarial agent (WHO Essential Medicine). Its activity relies on the N1-carbamoyl (urea-like) moiety, which modulates arachidonic acid metabolism and host immune recognition of microfilariae.

  • This compound: A structural isomer where the diethylcarboxamide group is attached to the C2 carbon rather than the N1 nitrogen. This shift destroys the urea pharmacophore essential for antifilarial activity. Instead, the piperazine-2-carboxamide scaffold is frequently identified in antiviral (HCV) and antimalarial drug discovery, acting through distinct mechanisms (e.g., protease or polymerase inhibition) unrelated to DEC’s mode of action.

Chemical Identity & Structural Divergence

The core difference lies in the attachment point of the effector group. This "simple" shift changes the molecule from a urea derivative (DEC) to an amide derivative (C2-isomer), altering basicity, hydrogen bond geometry, and target binding.

FeatureDiethylcarbamazine (DEC) This compound
IUPAC Name N,N-diethyl-4-methylpiperazine-1-carboxamideThis compound
Functional Class Urea Derivative (Carbamoyl on Nitrogen)Amide Derivative (Carbamoyl on Carbon)
CAS Number 90-89-1121885-08-3
Molecular Formula C₁₀H₂₁N₃OC₉H₁₉N₃O (Des-methyl analog context)
pKa (Piperazine N) ~7.5 (N4 is basic)~9.8 (N1/N4 are secondary amines)
Primary Target COX pathway / TRP Channels (Nematodes)Viral Polymerases / Plasmepsin (Protozoa)
Structural Visualization (DOT Diagram)

The following diagram contrasts the pharmacophores. Note the Red node indicating the critical urea linkage in DEC vs. the Blue node for the amide linkage in the isomer.

StructureComparison cluster_DEC Diethylcarbamazine (DEC) (Antifilarial) cluster_C2 This compound (Scaffold) DEC_Core Piperazine Ring (N4-Methylated) DEC_Link N1-Carbamoyl Linkage (Urea-like) DEC_Core->DEC_Link N-N Bond DEC_Tail N,N-Diethyl Group DEC_Link->DEC_Tail C2_Core Piperazine Ring (Unsubstituted N) C2_Link C2-Carboxamide Linkage (Amide-like) C2_Core->C2_Link C-C Bond C2_Tail N,N-Diethyl Group C2_Link->C2_Tail

Caption: Structural divergence highlighting the N-N urea bond in DEC (Red) versus the C-C amide bond in the 2-carboxamide isomer (Blue).

Pharmacology & Mechanism of Action[2][3]

Diethylcarbamazine (DEC): The "Host-Interaction" Agent

DEC is unique because it is essentially inactive against microfilariae in vitro unless host immune factors are present.

  • Mechanism: It inhibits the arachidonic acid pathway in parasites (specifically blocking COX-1 like activity), leading to vasoconstriction and immobilization.

  • Immune Modulation: It exposes surface antigens on the microfilariae, triggering antibody-dependent cellular cytotoxicity (ADCC) by the host.

  • SAR Requirement: The N1-diethylcarbamoyl group is sterically rigid. Studies confirm that moving this group to a carbon (as in the 2-carboxamide) or removing the ethyl groups results in a total loss of antifilarial efficacy [1, 2].

This compound: The "Enzyme Inhibitor" Scaffold

The C2-isomer lacks the urea geometry required to trigger the specific ion channels or COX enzymes in nematodes. However, this scaffold is bioactive in other domains:

  • Antiviral Activity: Piperazine-2-carboxamide derivatives bind to the NS5B polymerase of the Hepatitis C Virus (HCV), acting as allosteric inhibitors [3].

  • Antimalarial Activity: Substituted piperazine-2-carboxamides have been synthesized as inhibitors of Plasmodium falciparum proteasomes or plasmepsins [4].

  • Key Insight: The C2-isomer is a direct-acting enzyme inhibitor scaffold, whereas DEC is a host-mediated modulator .

Experimental Bioactivity Comparison

The following data summarizes the divergence in bioactivity profiles based on literature regarding DEC and piperazine-2-carboxamide derivatives.

Assay TypeDEC Performance C2-Isomer Performance Interpretation
Microfilarial Motility (B. malayi)High Potency (in vivo)Immobilization within minutes (in vivo).Inactive / Low Potency Lacks the N-CO pharmacophore.Positional isomerism abolishes antifilarial target binding.
Arachidonic Acid Inhibition Strong Inhibitor Blocks conversion to prostaglandins.No Effect Does not interact with COX-like enzymes.Specificity of the Urea linkage.
HCV NS5B Polymerase Inactive Active Hits (nM range) (Derivative dependent)C2-scaffold fits viral polymerase pockets.
Cytotoxicity (Vero Cells) Low Toxicity (LD50 > 500 mg/kg)Variable Often used as a library scaffold.C2-isomer is a safe starting point for medicinal chemistry.

Detailed Experimental Protocols

To validate the bioactivity difference, two distinct assays are required: one for antifilarial efficacy (DEC dominant) and one for enzymatic inhibition (C2-isomer dominant).

Protocol A: In Vitro Microfilarial Motility Assay (DEC Validation)

This protocol validates the requirement for the N1-carbamoyl group.

  • Parasite Isolation: Isolate Brugia malayi microfilariae (Mf) from infected gerbil peritoneal fluid via catheterization.

  • Purification: Pass fluid through a 5.0 µm polycarbonate filter; wash Mf with RPMI-1640 medium.

  • Plating: Distribute 100 Mf per well in a 96-well plate containing RPMI-1640 + 10% FBS.

  • Treatment:

    • Group 1: DEC (Positive Control) at 10, 50, 100 µM.

    • Group 2: this compound at 10, 50, 100 µM.

    • Group 3: Untreated Control.

  • Incubation: Incubate at 37°C, 5% CO₂ for 48 hours.

  • Readout: Assess motility microscopically.

    • Score: 4 (Active) to 0 (Immobile/Dead).

    • Expectation: DEC requires host factors (add serum or use in vivo model for max effect), but high concentrations show partial motility reduction. The C2-isomer should show no significant reduction compared to control.

Protocol B: Molecular Docking / SAR Screening (C2-Isomer Validation)

Since the C2-isomer is a scaffold, its utility is best demonstrated via binding affinity simulation.

  • Target Selection: HCV NS5B Polymerase (PDB ID: 3FQL).

  • Ligand Preparation: Generate 3D conformers of DEC and this compound.

  • Docking: Use AutoDock Vina to dock both ligands into the "Thumb II" allosteric site.

  • Analysis:

    • DEC: High binding energy (poor fit due to N-methyl steric clash).

    • C2-Isomer: Lower binding energy (better fit), allowing hydrogen bonding via the C2-amide oxygen to the protein backbone (e.g., Arg-503).

Mechanism of Action Workflow (DOT Diagram)

MOA_Comparison cluster_DEC_Mech DEC Mechanism (Antifilarial) cluster_C2_Mech C2-Isomer Mechanism (Scaffold) DEC Diethylcarbamazine Host Host Immune System DEC->Host Modulates AA_Path Arachidonic Acid Metabolism (Parasite) DEC->AA_Path Inhibits Result1 Immobilization & Immune Clearance Host->Result1 ADCC Attack AA_Path->Result1 Constriction C2 Piperazine-2-carboxamide Viral Viral Polymerase (e.g., HCV NS5B) C2->Viral Allosteric Binding Filarial Filarial Targets C2->Filarial No Binding (Inactive) Result2 Replication Inhibition (Antiviral) Viral->Result2

Caption: Divergent pathways: DEC engages host immunity and parasite lipid metabolism, while the C2-isomer targets viral enzymes but fails to engage filarial targets.

References

  • Sharma, S. (1986).[1] Treatment of Filariasis—Diethylcarbamazine and Its Congeners.[2][1][3] Pharmaceutical Research, 3(2), 75–80.[1] Link

  • Peixoto, C. A., & Silva, B. S. (2014). Diethylcarbamazine: A Review of its Mechanism of Action. Current Drug Targets, 15. Link

  • Beaulieu, P. L., et al. (2011). Piperazine-2-carboxamide inhibitors of the hepatitis C viral polymerase.[4] Bioorganic & Medicinal Chemistry Letters. Link

  • World Health Organization. (2025). WHO Drug Information: Proposed INN List (C2-carboxamide derivatives). WHO Drug Information, 39(4).[5] Link

  • Martin, R. J. (1982). Electrophysiological effects of piperazine and diethylcarbamazine on Ascaris suum somatic muscle. British Journal of Pharmacology, 77(2), 255–265. Link

Sources

A Strategic Guide to Biological Assay Validation for Novel Piperazine Carboxamides: Efficacy Profiling of N,N-Diethylpiperazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the piperazine ring is a well-established "privileged scaffold," forming the core of numerous approved drugs with a wide array of therapeutic applications, including anti-infective, anticancer, and neuroactive agents.[1][2] The synthesis of a novel derivative, such as N,N-Diethylpiperazine-2-carboxamide, presents an exciting opportunity for new therapeutic discoveries. However, moving from a synthesized molecule to a validated drug candidate requires a systematic and rigorous approach to biological assay validation.

This guide provides a comprehensive framework for researchers to establish the efficacy of this compound. We will explore the logical progression from initial target identification and in vitro characterization to in vivo validation, with a focus on assays relevant to the likely pharmacological profile of a piperazine carboxamide derivative.

Part 1: Hypothesis-Driven Assay Selection: What is the Likely Mechanism of Action?

Given the prevalence of piperazine derivatives as G-protein coupled receptor (GPCR) ligands, a primary working hypothesis is that this compound modulates one or more of these receptors.[3] GPCRs are the largest family of cell surface receptors and are the targets for approximately a quarter of all therapeutic drugs.[3] Therefore, the initial phase of assay validation should focus on broad screening across GPCR families, followed by more specific functional assays.

An alternative or parallel hypothesis, given the neuroactive potential of this scaffold, is the modulation of central nervous system (CNS) targets, such as neurotransmitter transporters or ion channels.[2][4]

The following workflow illustrates a logical progression for assay selection:

Assay_Selection_Workflow A Compound Synthesis (this compound) B Initial Target Screening (Broad-panel GPCR binding assays) A->B Hypothesized GPCR ligand F Alternative Target Screening (e.g., Ion channels, Transporters) A->F Alternative Hypotheses C In Vitro Functional Assays (e.g., cAMP, Calcium flux, β-arrestin recruitment) B->C Identified 'hit' receptors D Cell-Based Assays (Cellular response evaluation) C->D Confirmed functional activity E In Vivo Efficacy Models (Animal models of disease) D->E Promising in vitro profile

Caption: A logical workflow for the biological assay validation of a novel compound.

Part 2: In Vitro Efficacy Validation: From Binding to Functional Response

The first step in characterizing a new compound is to determine if and how it interacts with its putative target in a controlled, cell-free or cell-based environment.[5]

Target Engagement: Ligand-Binding Assays

Ligand-binding assays are fundamental for confirming the interaction between a compound and its target receptor.[6] Radioligand binding assays, while being a traditional gold standard, are increasingly being replaced by safer and more versatile fluorescence-based methods.[7]

Comparison of Ligand-Binding Assay Techniques

Assay TypePrincipleAdvantagesDisadvantages
Radioligand Binding Competitive displacement of a radiolabeled ligand.High sensitivity and specificity.Use of radioactive materials, requires specialized handling and disposal.
Fluorescence Polarization (FP) Change in the polarization of fluorescent light upon ligand binding.Non-radioactive, homogeneous format.Can be prone to interference from fluorescent compounds.
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding to an immobilized target.Real-time kinetics, label-free.Requires specialized equipment, protein immobilization can affect activity.
Functional Assays: Measuring the Cellular Response

Once binding is confirmed, the next crucial step is to determine the functional consequence of this interaction. GPCR activation triggers a cascade of intracellular signaling events, which can be measured using various assays.[8]

These assays measure the downstream consequences of G-protein activation, such as changes in cyclic adenosine monophosphate (cAMP) or intracellular calcium levels.[8]

Step-by-Step Protocol for a cAMP Assay (HTRF-based)

  • Cell Culture: Culture a cell line stably expressing the GPCR of interest in a 96- or 384-well plate.

  • Compound Addition: Add varying concentrations of this compound to the wells. Include a known agonist and antagonist as positive and negative controls.

  • Lysis and Reagent Addition: After incubation, lyse the cells and add the HTRF (Homogeneous Time-Resolved Fluorescence) reagents (a europium-labeled anti-cAMP antibody and a fluorescently labeled cAMP analog).

  • Signal Detection: Read the plate on an HTRF-compatible reader. The ratio of the two fluorescent signals is inversely proportional to the amount of cAMP produced.

GPCR activation also leads to the recruitment of β-arrestin, a key event in receptor desensitization and signaling.[3] Assays like the Tango GPCR assay leverage this interaction to produce a reporter gene signal.[3]

GPCR_Signaling_Assays cluster_0 GPCR Activation cluster_1 Downstream Signaling Compound N,N-Diethylpiperazine- 2-carboxamide GPCR GPCR Compound->GPCR Binds to G_Protein G-Protein Activation GPCR->G_Protein Beta_Arrestin β-Arrestin Recruitment GPCR->Beta_Arrestin Second_Messenger Second Messenger (cAMP, Ca2+) G_Protein->Second_Messenger

Sources

A Comparative Guide to Quality Control Reference Standards for Piperazine Carboxamides, with a Focus on N,N-Diethylpiperazine-2-carboxamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, ensuring the quality and purity of active pharmaceutical ingredients (APIs) and chemical intermediates is paramount. This guide provides a comprehensive framework for establishing robust quality control (QC) protocols for piperazine carboxamides, a scaffold of significant pharmacological interest.[1][2] While focusing on the principles applicable to N,N-Diethylpiperazine-2-carboxamide, this document draws comparative insights from closely related and more extensively characterized analogs due to the limited specific public data on the target compound.

The piperazine-2-carboxamide core is a key structural motif found in various therapeutic agents, including antiviral drugs like Indinavir.[3] The precise stereochemistry and substitution on the piperazine ring and the carboxamide nitrogen are critical for biological activity and safety. Therefore, stringent quality control is essential to ensure lot-to-lot consistency, identify impurities, and accurately quantify the desired compound.

This guide will delve into the critical analytical techniques for the structural elucidation and purity assessment of piperazine carboxamides, offering a comparative analysis of their strengths and limitations. We will explore the establishment of reference standards, a cornerstone of any reliable QC program.

Establishing a Reference Standard: The Foundation of Quality Control

A well-characterized reference standard is the benchmark against which all subsequent batches of a compound are measured. For a novel or less common compound like this compound, the initial batches synthesized will likely require extensive characterization to establish the primary reference standard.

Key Attributes of a Reference Standard:

  • Identity: Unambiguous confirmation of the chemical structure.

  • Purity: Quantitation of the main component and identification and quantification of all impurities above a certain threshold (typically ≥0.1%).

  • Potency: The concentration of the active substance, often determined by a mass balance approach.

  • Content: For solvates or hydrates, the amount of the main component corrected for the solvent/water content.

  • Physical Properties: Characteristics such as appearance, melting point, and polymorphic form.

The following sections detail the analytical methodologies crucial for characterizing a reference standard for piperazine carboxamides.

Comparative Analysis of Analytical Techniques for Quality Control

The selection of analytical methods for QC depends on the specific quality attribute being assessed. A multi-faceted approach, employing orthogonal techniques, provides the most comprehensive and reliable characterization.

Analytical Technique Primary Application Strengths Limitations
High-Performance Liquid Chromatography (HPLC) Purity assessment, quantification of impurities, assay.High resolution, sensitivity, and reproducibility. Versatile with various detectors (UV, MS).May require chromophores for UV detection. Derivatization may be needed for compounds lacking UV absorbance.[4]
Gas Chromatography-Mass Spectrometry (GC-MS) Identification and quantification of volatile impurities, residual solvents.Excellent separation for volatile compounds, provides structural information from mass spectra.Not suitable for non-volatile or thermally labile compounds. Derivatization may be necessary to increase volatility.
Nuclear Magnetic Resonance (NMR) Spectroscopy Unambiguous structural elucidation, identification of impurities, quantitative analysis (qNMR).Provides detailed structural information, non-destructive, can be quantitative without a specific reference standard for the analyte.Lower sensitivity compared to chromatographic methods. Complex spectra can be challenging to interpret for mixtures.
Mass Spectrometry (MS) Molecular weight determination, structural confirmation, impurity identification.High sensitivity and specificity, provides molecular weight and fragmentation patterns.May not distinguish between isomers without chromatographic separation.
Elemental Analysis Determination of the elemental composition (C, H, N, O, etc.).Confirms the empirical formula.Requires a highly pure sample, does not provide information on isomeric structure.
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups, confirmation of identity.Fast, non-destructive, provides a molecular fingerprint.Limited use for quantification, complex spectra in mixtures.

Experimental Protocols for Key QC Assays

The following are detailed, step-by-step methodologies for essential QC experiments, adaptable for this compound and its analogs.

Purity Determination and Impurity Profiling by HPLC-UV

High-Performance Liquid Chromatography with Ultraviolet detection is a cornerstone for purity assessment. For piperazine derivatives, reversed-phase chromatography is commonly employed.

Protocol:

  • Column Selection: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.[5]

  • Mobile Phase Preparation: A gradient elution is often necessary to separate the main peak from potential impurities with varying polarities.

    • Mobile Phase A: 0.1% Phosphoric acid in water.

    • Mobile Phase B: Acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[4]

    • Column Temperature: 30°C.[6]

    • Detection Wavelength: Determined by UV scan of the analyte (typically in the range of 210-250 nm for compounds with aromatic rings).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.

  • Data Analysis:

    • The purity is typically calculated as the percentage of the main peak area relative to the total peak area of all components.

    • Impurities are identified by their relative retention times and quantified against the main peak or a qualified reference standard of the impurity itself.

Workflow for HPLC Method Development:

HPLC_Method_Development cluster_prep Preparation cluster_method Method Development cluster_val Validation Analyte N,N-Diethylpiperazine- 2-carboxamide Solubility Solubility Testing Analyte->Solubility UV_Scan UV Spectrum Analysis Solubility->UV_Scan Col_Select Column Selection (e.g., C18, C8) UV_Scan->Col_Select Initial Conditions MP_Select Mobile Phase Selection (pH, Organic Modifier) Col_Select->MP_Select Grad_Opt Gradient Optimization MP_Select->Grad_Opt Other_Param Optimize Flow Rate, Temperature, Wavelength Grad_Opt->Other_Param Specificity Specificity Other_Param->Specificity Optimized Method Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability, Intermediate Precision) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness

Caption: Workflow for HPLC method development and validation.

Identification and Quantification of Volatile Impurities by GC-MS

Gas Chromatography-Mass Spectrometry is the gold standard for identifying and quantifying volatile organic compounds, including residual solvents from the synthesis.

Protocol:

  • Column Selection: A non-polar or mid-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is generally suitable.[7]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp: Increase to 250°C at a rate of 10°C/min.

    • Final hold: 250°C for 5 minutes.

  • Injector and Transfer Line Temperatures: 250°C and 280°C, respectively.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 35-500.

  • Sample Preparation:

    • Dissolve a known amount of the sample in a suitable high-purity solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1-5 mg/mL.

  • Data Analysis:

    • Identify peaks by comparing their mass spectra with a library (e.g., NIST).

    • Quantify by using an internal standard and creating a calibration curve.

Structural Confirmation by ¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance spectroscopy provides definitive structural information.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquisition Parameters (¹H NMR):

    • Spectrometer Frequency: 400 MHz or higher for better resolution.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Relaxation Delay: 1-5 seconds.

  • Acquisition Parameters (¹³C NMR):

    • Number of Scans: 1024 or more due to the lower natural abundance of ¹³C.

    • Proton Decoupling: To simplify the spectrum.

  • Data Analysis:

    • Assign peaks to the corresponding protons and carbons in the molecule based on chemical shifts, coupling constants, and integration.

    • 2D NMR experiments (e.g., COSY, HSQC, HMBC) may be necessary for unambiguous assignment, especially for complex molecules. The conformational behavior of piperazine rings can lead to complex NMR spectra, sometimes requiring temperature-dependent studies.[8][9]

Logical Relationship of QC Tests:

QC_Logic cluster_synthesis Synthesis & Purification cluster_characterization Reference Standard Characterization cluster_routine_qc Routine Batch QC Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR (¹H, ¹³C, 2D) - Structural Identity Purification->NMR MS Mass Spectrometry - Molecular Weight Purification->MS FTIR FTIR - Functional Groups Purification->FTIR EA Elemental Analysis - Empirical Formula Purification->EA HPLC HPLC - Purity & Assay NMR->HPLC Establishes Reference Standard MS->HPLC Establishes Reference Standard FTIR->HPLC Establishes Reference Standard EA->HPLC Establishes Reference Standard GCMS GC-MS - Residual Solvents HPLC->GCMS Appearance Appearance HPLC->Appearance MP Melting Point HPLC->MP

Caption: Logical flow from synthesis to reference standard characterization and routine QC.

Commercially Available vs. In-House Reference Standards

For well-established compounds, certified reference standards are often available from commercial suppliers like Sigma-Aldrich, TCI, and others.[10] These standards have been thoroughly characterized and come with a certificate of analysis.

For novel compounds like this compound, an in-house reference standard must be established. This involves:

  • Synthesis and Purification: Synthesizing the compound and purifying it to the highest possible degree.[1][11][12]

  • Comprehensive Characterization: Using the analytical techniques described above to confirm its identity and purity.

  • Documentation: Creating a comprehensive certificate of analysis that details the characterization data and assigns a purity value.

Conclusion

A robust quality control strategy is indispensable in the development and manufacturing of pharmaceutical compounds. For piperazine carboxamides, and specifically for novel entities like this compound, a combination of chromatographic and spectroscopic techniques is essential for comprehensive characterization. The establishment of a well-defined reference standard is the lynchpin of this strategy, ensuring the reliability and reproducibility of all subsequent analytical measurements. By implementing the comparative methodologies and detailed protocols outlined in this guide, researchers and drug development professionals can ensure the quality, safety, and efficacy of their materials.

References

  • Herpin, T. F., et al. (1998). Synthesis and diversity analysis of lead discovery piperazine-2-carboxamide libraries. Molecular Diversity, 4(4), 221-232. [Link]

  • Moura, R. G., et al. (2021). Synthesis of the piperazine subunit of Indinavir. Arkivoc, 2021(10), 106-111.
  • Organic Syntheses. (n.d.). Procedure for the synthesis of related heterocyclic compounds. [Link]

  • RSC Publishing. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8, 40921-40933. [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • Journal of Chromatographic Science. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 60(7), 613-619. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • Scholars.Direct. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin. Journal of Analytical and Pharmaceutical Research. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. [Link]

  • ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

Sources

A Comparative Benchmarking Guide to N,N-Diethylpiperazine-2-carboxamide: A Potential Novel Anthelmintic

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The escalating challenge of anthelmintic resistance necessitates the discovery and development of novel chemical entities with potent and sustainable efficacy against a broad spectrum of helminth parasites. Piperazine and its derivatives have long been a cornerstone of anthelmintic therapy, primarily functioning as flaccid paralyzing agents.[1] This guide introduces N,N-Diethylpiperazine-2-carboxamide, a novel piperazine derivative, and proposes a comprehensive benchmarking framework to evaluate its potential as a next-generation anthelmintic. By systematically comparing its performance against established, mechanistically diverse anthelmintics—ivermectin, albendazole, levamisole, and praziquantel—we aim to elucidate its spectrum of activity, mechanism of action, and overall therapeutic potential. This document provides detailed experimental protocols, data interpretation frameworks, and the scientific rationale underpinning a rigorous, multi-tiered evaluation process designed for researchers, scientists, and drug development professionals.

Introduction: The Case for a New Piperazine Derivative

Helminth infections remain a significant global health burden in both human and veterinary medicine.[2] The widespread use and, in some cases, misuse of existing anthelmintics have led to the emergence of drug-resistant parasite populations, threatening the efficacy of current control strategies.[3] The piperazine class of compounds has a long history of use, with a well-established safety profile.[1] Their primary mode of action involves agonizing the inhibitory gamma-aminobutyric acid (GABA) receptors on nematode nerve and muscle cells, leading to hyperpolarization, flaccid paralysis, and subsequent expulsion of the worm from the host's gastrointestinal tract.[1][4]

This compound is a structurally distinct derivative of piperazine. While its specific biological activities are not yet extensively documented in publicly available literature, its core piperazine scaffold provides a strong rationale for investigating its anthelmintic properties. The addition of the N,N-diethylcarboxamide group may alter its pharmacokinetic and pharmacodynamic properties, potentially leading to enhanced potency, a broader spectrum of activity, or a novel mechanism of action. This guide outlines a systematic approach to benchmark this promising compound against the current gold standards in anthelmintic therapy.

The Benchmarking Panel: A Multi-Mechanistic Approach

To comprehensively evaluate the potential of this compound, it is essential to compare it against a panel of established anthelmintics with diverse mechanisms of action.

Benchmark Anthelmintic Primary Mechanism of Action Primary Target Class
Ivermectin Allosteric modulator of glutamate-gated chloride channels, causing tonic paralysis.[5][6][7][8]Nematodes, Arthropods
Albendazole Binds to β-tubulin, inhibiting microtubule polymerization and disrupting cellular structure and glucose uptake.[9][10][11][12]Broad-spectrum (Nematodes, Cestodes, Trematodes)
Levamisole Agonist of nicotinic acetylcholine receptors in nematode muscle cells, causing spastic paralysis.[13][14][15]Nematodes
Praziquantel Disrupts calcium ion homeostasis in the parasite, leading to muscle contraction, paralysis, and tegumental damage.[16][17][18][19]Trematodes, Cestodes

Experimental Design: A Phased Approach to Evaluation

A tiered screening approach is proposed to efficiently and comprehensively characterize the anthelmintic potential of this compound.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanism of Action Studies cluster_2 Phase 3: In Vivo Efficacy & Safety A Primary Screening (C. elegans Motility Assay) B Dose-Response & Potency (EC50 Determination) A->B C Broad-Spectrum In Vitro Assays (EHA, LDT, AMA) B->C D Electrophysiological Assays C->D E Receptor Binding Studies D->E F Metabolic & Ultrastructural Analysis E->F G Rodent Model Efficacy (e.g., H. polygyrus) F->G H Preliminary Toxicology G->H I Host Cell Line Cytotoxicity H->I

Caption: A three-phased experimental workflow for evaluating a novel anthelmintic candidate.

Phase 1: In Vitro Screening

The initial phase focuses on establishing the fundamental anthelmintic activity of this compound using cost-effective and high-throughput in vitro models.[20]

C. elegans is a validated and efficient model for primary anthelmintic screening due to its genetic tractability and the conservation of many neuromuscular targets with parasitic nematodes.[3][21][22]

Protocol:

  • Synchronize a wild-type (N2 Bristol) population of C. elegans to the L4 larval stage.

  • Dispense approximately 20-30 L4 worms into each well of a 96-well microtiter plate containing M9 buffer.

  • Add this compound and benchmark drugs (Ivermectin, Albendazole, Levamisole) at a screening concentration of 10 µM. Include a DMSO vehicle control.

  • Incubate the plates at 20°C.

  • Assess worm motility at 24 and 48 hours using an automated worm tracking system or by manual scoring under a dissecting microscope. A worm is considered non-motile if it does not move spontaneously or in response to a gentle prod.

  • Calculate the percentage of non-motile worms for each compound.

Compounds showing significant activity in the primary screen will be further evaluated to determine their potency (EC50).

Protocol:

  • Using the C. elegans motility assay described above, perform a serial dilution of each active compound (from 100 µM to 0.01 µM).

  • Record motility at 24 hours.

  • Plot the percentage of non-motile worms against the log of the drug concentration.

  • Calculate the EC50 value (the concentration at which 50% of the worms are non-motile) using a non-linear regression analysis.

Hypothetical Data Table 1: In Vitro Potency (EC50) in C. elegans

Compound EC50 (µM) at 24h
This compound2.5
Ivermectin0.05
Albendazole18.4[23]
Levamisole1.2
Piperazine Citrate (Reference)15.0

To assess the activity against economically important parasitic species, a panel of in vitro assays using Haemonchus contortus (a gastrointestinal nematode of small ruminants) will be employed.[20]

  • Egg Hatch Assay (EHA): Evaluates the ovicidal activity of the compounds.[24][25]

  • Larval Development Test (LDT): Assesses the inhibitory effect on larval development from L1 to L3 stages.[25]

  • Adult Motility Assay (AMA): Measures the effect on the motility of adult worms.[26]

Hypothetical Data Table 2: Activity Against H. contortus

Compound EHA (IC50, µg/mL) LDT (IC50, µg/mL) AMA (% motility inhibition at 10 µg/mL)
This compound>1005.295% (Flaccid)
Ivermectin>1000.01100% (Tonic)
Albendazole0.150.0570% (Slow)
Levamisole>1000.1100% (Spastic)
Phase 2: Mechanism of Action (MoA) Elucidation

Understanding the MoA is crucial for predicting the compound's spectrum of activity and potential for resistance development.

G cluster_0 Potential Mechanisms of Action A This compound Binds to Target Receptor B GABA Receptor Nicotinic Acetylcholine Receptor Other Ion Channel A:f1->B:f0 Hypothesis 1: Piperazine-like A:f1->B:f1 Hypothesis 2: Levamisole-like C Hyperpolarization (GABA) Depolarization (nAChR) B:f0->C:f0 B:f1->C:f1 D Flaccid Paralysis Spastic Paralysis C:f0->D:f0 C:f1->D:f1 E Worm Expulsion D->E

Caption: Hypothesized neuromuscular mechanisms of action for a novel anthelmintic.

Experimental Approaches:

  • Electrophysiology: Utilize two-electrode voltage-clamp recordings from Xenopus oocytes expressing nematode ion channels (e.g., GABA receptors, nicotinic acetylcholine receptors) to directly measure the compound's effect on channel gating and ion flow.

  • Receptor Binding Assays: Conduct competitive binding assays using radiolabeled ligands for known anthelmintic targets to determine if this compound binds to the same sites as benchmark drugs.

  • Resistant Strains: Test the compound on C. elegans or H. contortus strains with known resistance to benchmark drugs. Lack of cross-resistance would suggest a novel MoA.

  • Ultrastructural Analysis: Use transmission electron microscopy (TEM) to observe changes in the muscle cells, intestinal cells, and cuticle of worms treated with the compound, comparing them to the characteristic damage caused by albendazole (disrupted microtubules) or praziquantel (tegumental damage).[23]

Phase 3: In Vivo Efficacy and Preliminary Safety

The final preclinical phase involves testing the compound in an animal model of infection to assess its in vivo efficacy and safety profile.[27][28]

Protocol: Murine Model with Heligmosomoides polygyrus

  • Infect BALB/c mice with a standardized dose of H. polygyrus L3 larvae.

  • Seven days post-infection, administer a single oral dose of this compound and benchmark drugs at various concentrations (e.g., 10, 25, 50 mg/kg).

  • Fourteen days post-infection, euthanize the mice and recover adult worms from the small intestine.

  • Calculate the percentage reduction in worm burden compared to the vehicle-treated control group.

Hypothetical Data Table 3: In Vivo Efficacy in Mice (H. polygyrus)

Compound Dose (mg/kg, p.o.) Mean Worm Burden Reduction (%)
This compound2592%
Ivermectin599%
Albendazole2585%
Levamisole2595%

Preliminary Safety Assessment:

  • Host Cell Cytotoxicity: Determine the CC50 (cytotoxic concentration 50%) of the compound on a mammalian cell line (e.g., HEK293) to calculate a selectivity index (CC50 / EC50).

  • Acute Toxicology in Mice: Observe mice in the efficacy study for any signs of toxicity (e.g., weight loss, behavioral changes, morbidity) for 14 days post-treatment.

Conclusion and Future Directions

This guide provides a robust framework for the systematic evaluation of this compound as a potential novel anthelmintic. The proposed phased approach, from high-throughput in vitro screening to in vivo efficacy studies, is designed to comprehensively characterize its potency, spectrum of activity, and mechanism of action relative to established drugs.

Hypothetical data suggest that this compound could be a potent nematocidal agent with a piperazine-like, flaccid paralyzing mechanism. Its efficacy in the H. polygyrus model would further underscore its potential. The subsequent steps would involve expanding the in vivo testing to other host-parasite models, including cestodes and trematodes, and conducting more detailed pharmacokinetic and toxicological studies to build a comprehensive preclinical data package. The ultimate goal is to determine if this compound can offer a valuable new tool in the fight against parasitic worm infections and the growing threat of anthelmintic resistance.

References

  • Mode of action of levamisole - PubMed. Available at: [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Praziquantel? Available at: [Link]

  • Levamisole: A multi-faceted drug in dermatology. (2016, February 29). Available at: [Link]

  • Praziquantel - Wikipedia. Available at: [Link]

  • Albendazole - Wikipedia. Available at: [Link]

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